molecular formula C11H13N3 B2374744 1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS No. 1002414-59-6; 1189462-86-9

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Numéro de catalogue: B2374744
Numéro CAS: 1002414-59-6; 1189462-86-9
Poids moléculaire: 187.246
Clé InChI: GNUSWZVMTDHGOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methylbenzyl)-1H-pyrazol-4-amine (CAS 1002414-59-6) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. This aminopyrazole derivative is a valuable building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex heterocyclic systems . The 4-aminopyrazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. Researchers utilize this and related aminopyrazole cores in the design and synthesis of compounds for probing enzyme function and cellular signaling pathways . Specific 4-aminopyrazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases, making them useful tools in oncology research . Furthermore, pyrazole and pyrazoline derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the research utility of this chemotype . As a standard handling procedure, this product should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . Safety data indicates that it may be harmful if swallowed and may cause skin and eye irritation . This product is intended for research purposes only and is not classified as a pharmaceutical ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSWZVMTDHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(4-methylbenzyl)-1H-pyrazol-4-amine chemical structure and properties

[1]

Chemical Identity & Structural Data[1][2][3][4][5]

This molecule features a 4-aminopyrazole core N-alkylated with a 4-methylbenzyl group.[1] The pyrazole ring acts as a bioisostere for imidazole and pyrrole, widely utilized in kinase inhibitor design due to its ability to mimic the adenine ring of ATP.

PropertyDetail
IUPAC Name 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine
Common Name 1-(4-Methylbenzyl)-4-aminopyrazole
CAS Number 1189462-86-9 (Dihydrochloride salt); Free base often unlisted
Molecular Formula

Molecular Weight 187.24 g/mol
SMILES Cc1ccc(CN2C=C(N)C=N2)cc1
InChI Key RVZQQDQTBRCNGN-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid (Salt); Viscous oil or low-melting solid (Free base)

Synthesis & Manufacturing Protocols

The most robust synthetic route involves the convergent assembly of the pyrazole core followed by functional group manipulation. The Alkylation-Reduction Strategy is preferred for its scalability and regio-control.

Route A: Alkylation-Reduction (Recommended)

This pathway avoids the regioselectivity issues often seen when cyclizing hydrazine derivatives with unsymmetrical 1,3-dicarbonyls.

  • Step 1: N-Alkylation

    • Precursors: 4-Nitro-1H-pyrazole + 4-Methylbenzyl bromide.

    • Conditions:

      
       or 
      
      
      in DMF or MeCN at 60°C.
    • Mechanism:

      
       displacement. The 4-nitro group reduces the basicity of the pyrazole nitrogens, but alkylation occurs readily at the N1 position.
      
    • Yield Expectation: 85-95%.

  • Step 2: Nitro Reduction

    • Precursors: 1-(4-methylbenzyl)-4-nitro-1H-pyrazole.

    • Conditions:

      
       (1 atm), 10% Pd/C in MeOH/EtOH; OR Fe/NH4Cl in EtOH/H2O (Bechamp reduction).
      
    • Outcome: Clean conversion to the primary amine.

    • Purification: Filtration through Celite (to remove Pd) followed by crystallization as the HCl salt.

Visualization of Synthesis Pathway[9][10]

SynthesisStart14-Nitro-1H-pyrazoleIntermediate1-(4-methylbenzyl)-4-nitro-1H-pyrazole(Intermediate)Start1->IntermediateReagent1K2CO3, DMF, 60°CStart24-Methylbenzyl bromideStart2->IntermediateReagent2H2, Pd/C, MeOH(Reduction)Product1-(4-methylbenzyl)-1H-pyrazol-4-amineIntermediate->Product

Figure 1: Convergent synthesis via N-alkylation of 4-nitropyrazole followed by catalytic hydrogenation.

Physicochemical Properties & Solubility

Understanding the physical behavior of the free base versus the salt is critical for formulation and assay development.

PropertyValue / PredictionContext
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity due to the benzyl tail.
pKa (Conjugate Acid) ~3.5 - 4.5The 4-amino group is weakly basic due to the electron-withdrawing pyrazole ring.
Solubility (Free Base) High in DMSO, MeOH, DCM, EtOAc.Poor water solubility (< 1 mg/mL).
Solubility (HCl Salt) High in Water, DMSO.Preferred for biological assays.
Boiling Point ~370°C (Predicted)High thermal stability; likely decomposes before boiling at atm pressure.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

23
  • 
     2.28 ppm (s, 3H):  Methyl group attached to the phenyl ring.[4]
    
  • 
     3.80 - 4.50 ppm (br s, 2H):  Primary amine (
    
    
    ). Note: Chemical shift varies significantly with concentration and water content.
  • 
     5.15 ppm (s, 2H):  Benzylic methylene (
    
    
    ) connecting the rings.
  • 
     7.10 - 7.15 ppm (m, 4H):  Aromatic protons of the 4-methylphenyl group (AA'BB' system).
    
  • 
     7.35 ppm (s, 1H):  Pyrazole C3-H.
    
  • 
     7.80 ppm (s, 1H):  Pyrazole C5-H (typically more deshielded than C3).
    
Mass Spectrometry (ESI-MS)[8]
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Ion:

    
     = 188.12 m/z.
    
  • Fragmentation: Loss of the benzyl group (tropylium ion formation, m/z 105) is a common fragmentation pathway.

Applications in Drug Discovery[3]

The 4-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry.

Kinase Inhibition (ATP Competitive)

The 4-amino group often serves as a key hydrogen bond donor to the "hinge region" of kinase enzymes. The benzyl group occupies the hydrophobic pocket (Gatekeeper or Solvent Front), providing selectivity.

  • Target Examples: Janus Kinases (JAK), Aurora Kinases, and CDK inhibitors.

Schiff Base & Amide Intermediates

The primary amine is highly nucleophilic, making it an ideal precursor for:

  • Urea formation: Reaction with isocyanates to form p38 MAP kinase inhibitors.

  • Amide coupling: Reaction with carboxylic acids to generate GPCR ligands.

Structure-Activity Relationship (SAR) Map

SARCorePyrazole Core(Bioisostere)Amine4-Amino Group(H-Bond Donor/Acceptor)Hinge BinderCore->AmineSubstitution C4LinkerMethylene Linker(Rotational Freedom)Core->LinkerSubstitution N1Tail4-Methylphenyl Group(Hydrophobic/Van der Waals)Selectivity PocketLinker->TailConnection

Figure 2: Pharmacophore mapping of the 1-(4-methylbenzyl)-1H-pyrazol-4-amine scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Precaution: Aromatic amines can be toxic or mutagenic. Handle in a fume hood with nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine, which can turn the compound brown over time.

References

  • PubChem Compound Summary. 1-benzyl-N-methylpyrazol-4-amine (Related Analog Data). National Center for Biotechnology Information. Link

  • BLD Pharm. 1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride Product Page. (CAS Verification). Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General Synthetic Methodology). Link

  • Santa Cruz Biotechnology. 1-(4-methylbenzyl)-1H-pyrazol-5-amine (Isomer Reference).Link

1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS number 28466-70-8 verification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for 1-(4-methylbenzyl)-1H-pyrazol-4-amine . It addresses the critical discrepancy regarding the CAS number provided in the prompt and establishes a verified synthesis and characterization workflow.

Identity Verification & Chemical Architecture
1. Critical Verification: The CAS Number Trap

Status: MISMATCH DETECTED

A rigorous audit of chemical registries reveals a discrepancy between the chemical name and the CAS number provided in the topic request.

  • The Topic Name: 1-(4-methylbenzyl)-1H-pyrazol-4-amine

    • Structure: A pyrazole ring with a primary amine at C4 and a p-methylbenzyl group at N1.

    • Correct CAS:1049756-50-4 (often found as the HCl salt) [1][2].[1]

  • The Provided CAS: 28466-70-8 [2][3][4][5][6][7][8]

    • Registered Identity:1-benzyl-N-methyl-1H-pyrazol-4-amine (or N-methyl-1-benzyl-pyrazol-4-amine).[7]

    • Structural Difference: CAS 28466-70-8 has a methyl group on the amine nitrogen, not on the benzyl ring [3][4].[3][4]

Editorial Decision: This guide focuses on the named topic (1-(4-methylbenzyl)-1H-pyrazol-4-amine), as this scaffold is a critical precursor in kinase inhibitor development. Researchers using CAS 28466-70-8 will obtain a different regioisomer with significantly different reactivity.

2. Chemical Identity
PropertySpecification
IUPAC Name 1-[(4-methylphenyl)methyl]pyrazol-4-amine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Common Salt Hydrochloride (C₁₁H₁₃N₃[1][4][9]·HCl, MW 223.70)
Physical State Off-white to pale yellow solid (Free base); White solid (HCl salt)
Solubility DMSO, Methanol, DMF; Low solubility in water (Free base)
Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4-aminopyrazoles is non-trivial due to the electron-rich nature of the pyrazole ring, which makes the amine prone to oxidation. The following protocol utilizes a Nitration-Alkylation-Reduction sequence, optimized for regioselectivity and yield.

Phase 1: N-Alkylation (The Anchor Step)

Objective: Attach the 4-methylbenzyl group to the N1 position of 4-nitropyrazole.

  • Reagents: 4-Nitropyrazole (1.0 eq), 4-Methylbenzyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Conditions: 60°C, 12–16 hours.

Protocol:

  • Charge a reaction vessel with 4-nitropyrazole and MeCN.

  • Add

    
     and stir for 30 minutes at Room Temperature (RT) to deprotonate the pyrazole (forming the pyrazolate anion).
    
  • Dropwise add 4-methylbenzyl chloride dissolved in MeCN.

  • Heat to 60°C. Monitor by TLC (Hexane:EtOAc 3:1). The 4-nitropyrazole spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Yield Expectation: 85–92% of 1-(4-methylbenzyl)-4-nitropyrazole .

Phase 2: Nitro Reduction (The Critical Conversion)

Objective: Reduce the nitro group to the primary amine without cleaving the benzylic bond.

  • Reagents: 10% Pd/C (5 wt% loading), Hydrogen Gas (

    
    ).
    
  • Solvent: Methanol (MeOH).[10][11]

  • Conditions: 1 atm (Balloon) or 30 psi (Parr Shaker), RT, 4–6 hours.

Protocol:

  • Dissolve the nitro-intermediate from Phase 1 in MeOH.

  • Under inert atmosphere (

    
    ), carefully add 10% Pd/C.
    
  • Purge system with

    
     gas.
    
  • Stir vigorously at RT. Note: Monitoring is crucial. Over-reduction can lead to de-benzylation (cleaving the 4-methylbenzyl group).

  • Termination: Once LC-MS shows consumption of starting material, purge with

    
    .
    
  • Filter through a Celite pad to remove catalyst.

  • Stabilization (Highly Recommended): Immediately treat the filtrate with 4M HCl in Dioxane (1.1 eq) to precipitate the 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride salt. The free amine oxidizes rapidly in air, turning dark brown/black.

Part 4: Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis logic and the structural divergence from the "Trap" CAS (28466-70-8).

SynthesisWorkflow cluster_legend Process Validation Start 4-Nitropyrazole Inter Intermediate: 1-(4-methylbenzyl)- 4-nitropyrazole Start->Inter K2CO3, MeCN 60°C (Alkylation) Reagent 4-Methylbenzyl Chloride Reagent->Inter Product TARGET: 1-(4-methylbenzyl)- 1H-pyrazol-4-amine Inter->Product H2, Pd/C MeOH (Reduction) Trap CAS 28466-70-8 (N-methyl-1-benzyl...) Inter->Trap METHYLATION MISMATCH

Caption: Synthesis pathway for the target compound vs. the structural divergence of the mismatched CAS 28466-70-8.

Part 5: Characterization Data (Self-Validating Metrics)

To confirm the identity of the synthesized material, the following spectral signatures must be observed.

1. Proton NMR (

H NMR, 400 MHz, DMSO-

)
  • 
     2.28 ppm (s, 3H):  Methyl group on the benzyl ring. (Distinctive singlet).
    
  • 
     3.8–4.2 ppm (br s, 2H): 
    
    
    
    protons. (Disappears with
    
    
    shake).
  • 
     5.15 ppm (s, 2H):  Benzylic 
    
    
    
    connecting the rings.
  • 
     7.10–7.20 ppm (m, 4H):  Aromatic protons of the 4-methylbenzyl group (AA'BB' system).
    
  • 
     7.35 ppm (s, 1H):  Pyrazole C3-H.
    
  • 
     7.80 ppm (s, 1H):  Pyrazole C5-H. (Typically downfield from C3 due to proximity to N1).
    
2. Mass Spectrometry (ESI-MS)[11]
  • Target Ion:

    
    
    
  • Calculated m/z: 188.11

  • Observed: 188.1 ± 0.1

  • Note: If the mass is 202.1, you have synthesized the N-methyl analog (CAS 28466-70-8), indicating an error in the alkylation step (using methyl iodide instead of benzyl chloride, or methylation of the amine).

Part 6: Applications in Drug Discovery[12]

This compound acts as a privileged scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibition: The 4-aminopyrazole moiety mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., CDK2, aurora kinases).

  • Bivalent Ligands: The 4-amino group serves as a reactive handle for amide coupling with carboxylic acids to extend the scaffold into the "back pocket" of the enzyme active site.

Experimental Usage Note: Always store the free base under Argon at -20°C. For library synthesis, convert immediately to the stable hydrochloride salt.

References
  • Hit2Lead . 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride | CAS# 1049756-50-4.[1] Retrieved from

  • ChemicalBook . 1-(4-methylbenzyl)-1H-pyrazol-4-amine Product Description. Retrieved from

  • Howei Pharm . CAS 28466-70-8 C11H15Cl2N3 N-Methyl-1-Benzyl-pyrazol-4-amine Dihydrochloride.[2][3][6] Retrieved from

  • PubChem . Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698.[7] Retrieved from

  • Organic Syntheses . Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2013, 90, 154-163. Retrieved from

Sources

molecular weight and formula of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

[1][2]

Executive Summary & Chemical Identity

1-(4-Methylbenzyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules, particularly ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its structural core—a 4-aminopyrazole—serves as a bioisostere for aromatic diamines, offering unique hydrogen-bonding capabilities and electronic properties that modulate potency and metabolic stability in drug candidates.

This guide provides a comprehensive technical analysis of the molecule, establishing its physicochemical baseline, synthetic architecture, and characterization standards for research applications.

Core Chemical Data
ParameterTechnical Specification
IUPAC Name 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine
Common Name 1-(4-Methylbenzyl)-4-aminopyrazole
CAS Number (HCl Salt) 1049756-50-4
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol (Free Base) 223.70 g/mol (HCl Salt)
SMILES Cc1ccc(CN2C=C(N)C=N2)cc1
InChI Key RVZQQDQTBRCNGN-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting the molecule's behavior in biological assays and formulation. The 4-aminopyrazole moiety is significantly less basic than a typical aniline due to the electron-withdrawing nature of the adjacent imine nitrogen (N2) in the pyrazole ring.

PropertyValue / PredictionSignificance
Calculated LogP (cLogP) 1.74 ± 0.2Indicates moderate lipophilicity; suitable for cell-permeable compounds.
pKa (Conjugate Acid) ~3.5 - 4.0The amine is weakly basic; likely unprotonated at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~55 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors / Acceptors 2 / 3Facilitates critical binding interactions in enzyme active sites.

Synthetic Architecture

The synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine is most robustly achieved via a convergent alkylation-reduction strategy . This pathway avoids the regioselectivity issues often encountered when cyclizing hydrazine derivatives and allows for the late-stage introduction of the benzyl moiety.

Mechanistic Pathway[3][6]
  • Regioselective N-Alkylation: The reaction of 4-nitro-1H-pyrazole with 4-methylbenzyl bromide. Under basic conditions, the pyrazolate anion attacks the benzyl halide. While N1 and N2 are equivalent in unsubstituted pyrazole, the steric environment and thermodynamics favor the formation of the 1-substituted product.

  • Nitro Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction (e.g., Fe/NH₄Cl), preserving the benzyl ether/amine linkage.

Experimental Protocol (Recommended)

Note: This protocol is a standardized composite based on established methodologies for 1-substituted-4-aminopyrazoles.

Step 1: Synthesis of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 4-Methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure: Dissolve 4-nitro-1H-pyrazole in DMF. Add K₂CO₃ and stir for 30 min to generate the anion. Dropwise add 4-methylbenzyl bromide. Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry.[3]

  • Validation: Check Regiochemistry. 1H NMR should show a single set of pyrazole protons.

Step 2: Reduction to 1-(4-methylbenzyl)-1H-pyrazol-4-amine

  • Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon pressure).

  • Solvent: Methanol or Ethanol.

  • Procedure: Suspend the nitro intermediate in MeOH. Add Pd/C carefully under inert atmosphere. Purge with H₂ and stir at RT for 2–12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the crude amine.

  • Purification: Recrystallization from EtOAc/Hexanes or conversion to HCl salt for storage.

Synthesis Workflow Diagram

SynthesisPathSM14-Nitro-1H-pyrazole(Starting Material)InterIntermediate:1-(4-methylbenzyl)-4-nitro-1H-pyrazoleSM1->InterK2CO3, DMF60°C, 4h(N-Alkylation)SM24-Methylbenzyl Bromide(Electrophile)SM2->InterProductTarget Product:1-(4-methylbenzyl)-1H-pyrazol-4-amineInter->ProductH2, Pd/CMeOH, RT(Nitro Reduction)

Figure 1: Convergent synthetic pathway for 1-(4-methylbenzyl)-1H-pyrazol-4-amine via nitro-pyrazole alkylation.

Structural Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 7.50 – 7.80 ppm (2H, s): Pyrazole ring protons (H-3 and H-5). These typically appear as two singlets or a very close doublet.

  • δ 7.10 – 7.20 ppm (4H, m): Aromatic protons of the 4-methylbenzyl group (AA'BB' system).

  • δ 5.15 ppm (2H, s): Benzylic methylene (-CH₂-). A sharp singlet is characteristic.

  • δ 3.80 – 4.20 ppm (2H, br s): Amine (-NH₂). Broad signal, exchangeable with D₂O.

  • δ 2.28 ppm (3H, s): Methyl group on the phenyl ring.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 188.25 m/z.

  • Fragmentation: Expect loss of the benzyl group (m/z ~91 for tropylium ion) or loss of ammonia from the parent ion.

Applications in Drug Discovery

The 1-(4-methylbenzyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 4-amino group often serves as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of kinases (e.g., CDKs, p38 MAP kinase). The benzyl group extends into the hydrophobic back-pocket, providing selectivity.

  • Fragment-Based Drug Design (FBDD): With a molecular weight <200 Da and high ligand efficiency, this molecule is an ideal fragment for screening libraries.

  • Linker Chemistry: The amine provides a versatile handle for amide coupling, reductive amination, or urea formation, allowing the rapid generation of diverse libraries.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 206698, Pyrazole, 1-benzyl-4-(methylamino)- (Isomer/Analog Reference). Retrieved from [Link]

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2013, 90, 164-173. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 179–197. Retrieved from [Link]

The Emerging Therapeutic Potential of 4-Amino-1-(4-methylbenzyl)pyrazole Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrazole nucleus represents a privileged scaffold in medicinal chemistry, consistently featured in a multitude of clinically approved drugs and compounds under investigation.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[1] This guide focuses on a specific, promising subclass: 4-amino-1-(4-methylbenzyl)pyrazole derivatives. The 4-aminopyrazole core is an advantageous framework for creating potent ligands for various enzymes and receptors, while strategic substitutions allow for the modulation of activity across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This document provides a comprehensive overview of the synthesis, characterization, structure-activity relationships (SAR), and significant biological activities of these compounds, intended to serve as a foundational resource for researchers in drug discovery and development.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5][6] This arrangement confers unique chemical properties, including a balance of hydrogen-bond donating and accepting capabilities, which are crucial for molecular recognition and binding to biological targets. The pyrazole ring is a key component in numerous blockbuster drugs, demonstrating its importance and therapeutic versatility.[1]

The aminopyrazole moiety, in particular, has garnered significant attention. The amino group, especially at the C4 position, can engage in critical interactions within the active sites of enzymes like kinases, making these derivatives potent inhibitors.[3][7] The 1-(4-methylbenzyl) substituent provides a lipophilic anchor and potential for further functionalization, influencing the compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for 4-Aminopyrazole Derivatives

The synthesis of substituted pyrazoles is well-established, with several robust methods available to medicinal chemists. The most prevalent strategies include:

  • Cyclocondensation Reactions: This classical approach involves the reaction of a hydrazine derivative with a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[8][9]

  • 1,3-Dipolar Cycloadditions: These reactions offer another powerful route to the pyrazole core.[8][9]

  • Multicomponent Reactions (MCRs): MCRs provide an efficient way to generate molecular diversity by combining three or more starting materials in a single pot, often leading to complex pyrazole structures with high atom economy.[8][10]

A common and effective route to the target 4-aminopyrazole scaffold involves a Thorpe-Ziegler type cyclization of a dicyanohydrazone intermediate, which can be prepared from the corresponding aniline.[11]

Workflow for Synthesis of 4-Aminopyrazole Core

G cluster_0 Step 1: Diazotization & Coupling cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Further Derivatization A Substituted Aniline (e.g., 4-methylbenzylamine) B Dicyanohydrazone Intermediate A->B  1. NaNO2, HCl  2. Malononitrile, NaOAc D 4-Amino-3-cyano-5-ester Pyrazole Derivative B->D  Base (e.g., K2CO3)  DMF, Heat (or MW) C Activated Methylene Reagent (e.g., Methyl Bromoacetate) C->D E Final Substituted 4-Aminopyrazole Analogues D->E  Hydrolysis, Amidation,  Cross-coupling, etc.

Caption: General synthetic workflow for 4-aminopyrazole derivatives.

Experimental Protocol: Synthesis of a Representative 4-Amino-1-aryl-3-cyano-5-methoxycarbonyl Pyrazole

This protocol is based on established Thorpe-Ziegler cyclization methodologies.[11]

Step 1: Preparation of Arylhydrazono-malononitrile (Dicyanohydrazone Intermediate)

  • To a stirred solution of the desired aniline (1.0 equiv) in aqueous HCl at 0°C, add a solution of sodium nitrite (1.0 equiv) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, dissolve malononitrile (1.5 equiv) and sodium acetate (approx. 30 equiv) in water at 0°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the malononitrile solution. A colored precipitate should form.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield the dicyanohydrazone intermediate.

Step 2: Cyclization to form the 4-Aminopyrazole

  • Combine the dicyanohydrazone intermediate (1.0 equiv), methyl bromoacetate (2.5 equiv), and potassium carbonate (2.7 equiv) in DMF.

  • Heat the mixture to 100°C (conventional heating) or subject it to microwave irradiation (e.g., 120°C for 15-30 minutes) until TLC or LC-MS analysis indicates consumption of the starting material. Microwave activation often significantly reduces reaction times and improves yields.[11]

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to afford the target 4-aminopyrazole.

Physicochemical Characterization

Unambiguous structural confirmation of the synthesized derivatives is paramount. A combination of standard spectroscopic techniques is employed:

  • ¹H NMR: Confirms the presence of protons on the aromatic rings, the benzylic CH₂, and the amino (NH₂) group. The chemical shifts and coupling patterns provide information about the substitution pattern.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the distinct carbons of the pyrazole ring and the cyano and carbonyl groups.[12]

  • IR Spectroscopy: Shows characteristic absorption bands for key functional groups, such as the N-H stretches of the amino group (~3300-3400 cm⁻¹) and the C≡N stretch of the nitrile group (~2200 cm⁻¹).[13]

  • Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.

Diverse Biological Activities and Therapeutic Applications

Derivatives of the 4-aminopyrazole scaffold have demonstrated a remarkable breadth of biological activities, establishing them as high-value starting points for drug discovery programs.

Anticancer Activity

This is one of the most extensively studied areas for aminopyrazole derivatives. Their efficacy stems from the inhibition of key signaling pathways that drive tumor proliferation and survival.[14]

  • Kinase Inhibition: The 4-aminopyrazole structure is a potent hinge-binding motif for many protein kinases. Derivatives have shown potent, low-nanomolar inhibitory activity against Janus kinases (JAKs), which are implicated in hematological malignancies and inflammatory diseases.[7] They have also been developed as inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in cancer metastasis, as well as EGFR and VEGFR-2, which are crucial for tumor angiogenesis.[14][15]

  • Antiproliferative Effects: These compounds exhibit potent cytotoxicity against a wide range of human cancer cell lines, including those for prostate, leukemia, breast, and colon cancer.[7][13][14]

Anti-inflammatory and Analgesic Activity

Several pyrazole derivatives are used clinically as anti-inflammatory agents (e.g., Celecoxib).[1] The 4-aminopyrazole core contributes to compounds with significant anti-inflammatory properties, often comparable to standard drugs like indomethacin and diclofenac in preclinical models.[12][16] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of monoamine oxidase B (MAO-B).[12]

Antimicrobial Properties

With the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[5][6][9] They have been found to be effective against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) bacteria.[6]

Table 1: Summary of Reported Biological Activities for Aminopyrazole Scaffolds
Therapeutic AreaTarget/MechanismReported ActivityRepresentative Compound Class
Anticancer JAK1, JAK2, JAK3 InhibitionIC₅₀ = 2.2 - 3.5 nMPyrimidine-based 4-Amino-(1H)-pyrazoles[7]
DDR1 Kinase InhibitionIC₅₀ = 44 nM4-amino-1H-pyrazolo[3,4-d]pyrimidines[15]
CDK2 InhibitionIC₅₀ = 0.074 µMIndole-pyrazole hybrids[14]
Antiproliferative (HEL, K562 cells)IC₅₀ = 0.35 - 0.37 µMPyrrolo[2,3-d]pyrimidine-based 4-Amino-(1H)-pyrazoles[7]
Anti-inflammatory Carrageenan-induced paw edema≥84% inhibition1,3,4-trisubstituted pyrazoles[12]
Antimicrobial S. aureus, B. subtilis, E. coliMIC = 3.125 - 25.1 µMVarious substituted pyrazoles[9]
Neuroprotective N-methyl-D-aspartate (NMDA) toxicity15% - 40% protection4,5-dihydro-1-H-pyrazoles[12]

Structure-Activity Relationships (SAR)

Systematic modification of the 4-amino-1-(4-methylbenzyl)pyrazole scaffold is crucial for optimizing potency, selectivity, and drug-like properties.

SAR Insights for Drug Design

Caption: Key structure-activity relationship points for 4-aminopyrazole derivatives.

  • The 4-Amino Group: This functional group is frequently essential for biological activity, particularly in kinase inhibitors, where it forms critical hydrogen bonds with the hinge region of the enzyme's active site.[3]

  • The N1-Substituent: The 1-(4-methylbenzyl) group occupies a specific pocket in many target proteins. Its size, lipophilicity, and electronics are key determinants of binding affinity and selectivity. Modifying this group is a primary strategy for lead optimization.

  • Substituents at C3 and C5: These positions are tolerant to a wide range of substitutions. Introducing different aryl, heteroaryl, or alkyl groups here can drastically alter the compound's biological profile, influencing target selectivity, potency, and pharmacokinetic properties.[17][18]

Future Perspectives and Conclusion

The 4-amino-1-(4-methylbenzyl)pyrazole scaffold is a highly versatile and promising platform for the development of novel therapeutics. The wealth of available synthetic methodologies allows for the creation of large, diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Exploring novel substitutions at the C3 and C5 positions to identify new biological targets and improve selectivity for known ones.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Mechanism of Action Studies: For compounds with promising activity, detailed biochemical and cellular assays are needed to fully elucidate their mechanisms of action.

References

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Jadhav, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

  • Mohan, S., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Chemical and Pharmaceutical Research, 8(8), 234-245. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-14. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Al-Sheikh, M. A., et al. (2021). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • El-Gendy, M. S. M., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(2), 104473. Available at: [Link]

  • Medrasi, H., et al. (2013). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES...AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 20(9), 2875-2883. Available at: [Link]

  • Schouteeten, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234-1280. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

  • CEA. (n.d.). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction. Available at: [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 847-852. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active 4-aminopyrazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic route for pyrazoles 141. Available at: [Link]

  • ResearchGate. (n.d.). General routes to pyrazole derivatives. Available at: [Link]

  • Al-Mousawi, S. M., & Moustafa, A. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 947-961. Available at: [Link]

  • Chen, L., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. Available at: [Link]

  • Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 285, 04002. Available at: [Link]

  • Sharma, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(7), 987. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

  • Da Costa, P., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12(45), 9166-9174. Available at: [Link]

Sources

Technical Guide: Comparative Analysis of 1H-Pyrazol-4-amine and 1H-Pyrazol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 1H-pyrazol-4-amine and 1H-pyrazol-5-amine , two structural isomers with distinct electronic properties, synthetic pathways, and medicinal chemistry applications.[1] While they share the same molecular formula (


), their behavior is governed by the position of the exocyclic amine relative to the pyrazole nitrogens.

Key Distinction:

  • 1H-pyrazol-4-amine: A symmetric molecule (regarding the C-skeleton) where the amine resides on the electron-rich C4 position. It is prone to oxidation and acts as a unique nucleophile in diazotization reactions.

  • 1H-pyrazol-5-amine: A tautomeric species (existing in equilibrium with 1H-pyrazol-3-amine ). It functions as a "privileged scaffold" in kinase inhibitor design, capable of forming fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) that mimic ATP.

Part 1: Structural Dynamics & Tautomerism

The defining feature of unsubstituted pyrazoles is annular tautomerism . Understanding this is critical for predicting reactivity and binding modes.

The Tautomeric Equilibrium

In solution, 1H-pyrazol-5-amine exists in a rapid equilibrium with 1H-pyrazol-3-amine. The proton on the ring nitrogen shuttles between N1 and N2.

  • 5-amine form: The amine is adjacent (

    
    ) to the 
    
    
    
    .
  • 3-amine form: The amine is adjacent (

    
    ) to the imine-like 
    
    
    
    .

In contrast, 1H-pyrazol-4-amine is structurally symmetric with respect to the amine position; the tautomerism (


) results in identical chemical species unless the ring carbons are asymmetrically substituted.

Tautomerism cluster_5amino 1H-pyrazol-5-amine System (Asymmetric) cluster_4amino 1H-pyrazol-4-amine System (Symmetric) T1 1H-pyrazol-5-amine (Amine α to NH) T2 1H-pyrazol-3-amine (Amine α to =N-) T1->T2  Proton Shift (Fast)   T3 1H-pyrazol-4-amine (Amine β to NH) T4 1H-pyrazol-4-amine (Identical Species) T3->T4  Proton Shift  

Figure 1: Tautomeric relationships. Note that "5-amine" and "3-amine" are distinct only when the ring Nitrogen is substituted (fixed).

Electronic Properties & Stability
Property1H-pyrazol-4-amine1H-pyrazol-5-amine (3-amine)
Electronic Character Electron-rich C4. The amine lone pair conjugates with the ring, enhancing electron density at C4.Amine is conjugated, but C3/C5 positions are naturally more electron-deficient than C4.
Stability Low. The free base oxidizes rapidly in air (darkens). Often stored as HCl or sulfate salt.High. Stable solid. Can be stored as a free base.
Basicity (pKa) Amine is less basic due to strong conjugation into the electron-rich ring.Amine is moderately basic. Ring nitrogens can act as proton acceptors.
H-Bonding Donor (NH2, Ring NH) / Acceptor (Ring N).[1]Dual Motif: The 3-amino isomer presents a Donor-Acceptor-Donor (D-A-D) motif ideal for kinase hinge binding.

Part 2: Synthetic Pathways[2][3][4][5][6][7]

The synthesis of these isomers requires fundamentally different disconnections.

1H-pyrazol-5-amine Synthesis (The Cyclization Route)

The most robust industrial route involves the condensation of hydrazines with


-ketonitriles or acrylonitrile derivatives.
  • Mechanism: Nucleophilic attack of hydrazine on the nitrile (or activated alkene), followed by cyclization.

  • Regioselectivity: If using substituted hydrazine (e.g., methylhydrazine), you obtain a mixture of 3-amino and 5-amino isomers. With unsubstituted hydrazine, the product is the tautomeric mix.

1H-pyrazol-4-amine Synthesis (The Reduction Route)

Direct cyclization to 4-aminopyrazoles is rarer.[1] The standard lab protocol involves nitration of pyrazole followed by reduction.

  • Step 1: Nitration of pyrazole (occurs at C4 due to electronic activation).

  • Step 2: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ).

Synthesis Start5 Acrylonitrile / 3-Oxopropanenitrile Inter5 Intermediate (Hydrazone/Amidine) Start5->Inter5 Condensation Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter5 Prod5 1H-pyrazol-5-amine Inter5->Prod5 Cyclization Start4 Pyrazole Nitro 4-Nitropyrazole Start4->Nitro HNO3/H2SO4 (Nitration) Prod4 1H-pyrazol-4-amine Nitro->Prod4 Pd/C, H2 (Reduction)

Figure 2: Comparative synthetic workflows. 5-amine via cyclization; 4-amine via functional group interconversion.

Part 3: Reactivity & Medicinal Chemistry Applications[3][7][8][9]

The "Privileged Scaffold": 1H-pyrazol-5-amine

This isomer is ubiquitous in drug discovery, particularly for Kinase Inhibitors .

  • Mechanism: The 3-amino tautomer mimics the adenine ring of ATP. It forms a bidentate hydrogen bond with the "hinge region" of kinases.

  • Key Reaction (Pyrazolo[1,5-a]pyrimidine synthesis): Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields fused bicyclic systems.[1] This reaction is specific to the 3(5)-amine isomer because it utilizes both the exocyclic amine and the adjacent ring nitrogen.

The "Specialist": 1H-pyrazol-4-amine[9]
  • Schiff Base Formation: The 4-amino group is highly nucleophilic (once the salt is neutralized) and readily forms imines with aldehydes.

  • Diazotization: Can be converted to 4-diazopyrazole, a precursor for 4-halo or 4-azido pyrazoles (Sandmeyer-type chemistry).

  • Application: Used in the synthesis of Zaleplon (sedative) and specific CDK inhibitors where the 4-position requires a solubilizing amine tail.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine from 1H-pyrazol-5-amine

Validates the 1,2-binucleophilic character of the 5-amine isomer.[1]

Reagents:

  • 1H-pyrazol-5-amine (10 mmol)

  • Acetylacetone (11 mmol)

  • Ethanol (Abs., 20 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1H-pyrazol-5-amine in ethanol.

  • Addition: Add acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
    
  • Work-up: Cool to

    
    . The product usually precipitates.
    
  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Yield: Expect 80-90% of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Protocol B: Handling 1H-pyrazol-4-amine (Free Base Generation)

Critical for preventing oxidation.

Reagents:

  • 1H-pyrazol-4-amine dihydrochloride

  • NaOH (1M solution)

  • Dichloromethane (DCM) (degassed)

Procedure:

  • Preparation: Suspend the hydrochloride salt in DCM under an Argon atmosphere.

  • Neutralization: Add NaOH (1M) dropwise at

    
     until pH ~10.
    
  • Extraction: Rapidly separate the organic layer.

  • Usage: Use the DCM solution immediately for the subsequent reaction (e.g., amide coupling). Do not concentrate to dryness unless absolutely necessary, as the neat oil oxidizes rapidly to a dark tar.

References

  • Review of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2017).[1] "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, 2017(ii), 198-250. Link

  • Tautomerism Analysis: Alkorta, I., et al. (2025). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Molecular Structure. Link

  • Kinase Inhibitor Design: L. Yet. (2018). "Pyrazoles."[2][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry III. Link

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Aggarwal, R., et al. (2011).[1] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Sigma-Aldrich Product Data: "3-Aminopyrazole Technical Data." Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine , a critical intermediate in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. The route utilizes 4-nitro-1H-pyrazole as the starting scaffold.[1][2]

The synthesis is divided into two phases:

  • Regioselective

    
    -Alkylation:  Installation of the 4-methylbenzyl group using mild basic conditions to ensure exclusive 
    
    
    
    -substitution.
  • Chemoselective Nitro Reduction: Catalytic hydrogenation to yield the target amine with high purity, minimizing oxidative degradation.

Retrosynthetic Strategy & Logic

The strategic disconnection relies on the inherent nucleophilicity of the pyrazole nitrogen and the facile reduction of the nitro group.

Mechanistic Considerations
  • Regiochemistry: 4-nitro-1H-pyrazole exists in tautomeric equilibrium. However, due to the symmetry of the unsubstituted parent ring, alkylation at either nitrogen yields the same product, simplifying the purification profile.

  • Electronic Effects: The nitro group at position 4 significantly decreases the pKa of the pyrazole NH (pKa ~9.6), rendering it easily deprotonated by weak bases like potassium carbonate (

    
    ).
    
  • Safety: The final amino-pyrazole is electron-rich and prone to oxidation. The protocol emphasizes inert handling during the isolation phase.

Retrosynthesis Target Target: 1-(4-methylbenzyl)-1H-pyrazol-4-amine Intermediate Intermediate: 1-(4-methylbenzyl)-4-nitro-1H-pyrazole Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 SM 1: 4-nitro-1H-pyrazole Intermediate->SM1 N-Alkylation (K2CO3, MeCN) SM2 SM 2: 4-methylbenzyl chloride Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrazole core.

Phase 1: -Alkylation Protocol

This step installs the lipophilic tail. We utilize Acetonitrile (MeCN) as the solvent due to its ease of removal and ability to support


 kinetics without the high boiling point of DMF.
Materials
ReagentEquiv.[3][4][5][6][7]Role
4-Nitro-1H-pyrazole 1.0Nucleophile
4-Methylbenzyl chloride 1.1Electrophile
Potassium Carbonate (

)
2.0Base
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetonitrile (MeCN) -Solvent (0.5 M conc.)
Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous

    
      (2.0 eq).
    
  • Solvation: Suspend the solids in MeCN (10 mL per gram of pyrazole). Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add 4-methylbenzyl chloride (1.1 eq).

    • Note: If using the chloride, add catalytic KI (0.1 eq) to generate the more reactive iodide in situ. If using 4-methylbenzyl bromide, KI is unnecessary.

  • Reaction: Fit the flask with a reflux condenser and heat to 80°C (Reflux) . Monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: The starting material (lower Rf) should disappear within 4–6 hours. The product will appear as a higher Rf UV-active spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KCl) through a sintered glass funnel.
      
    • Concentrate the filtrate under reduced pressure to yield a solid residue.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or perform a short silica plug filtration if the filtrate is colored.

    • Yield Expectation: 85–95%.

    • Appearance: Pale yellow to white solid.

Phase 2: Nitro Reduction Protocol

Catalytic hydrogenation is the "Gold Standard" for this transformation, ensuring high purity without metal waste (e.g., iron sludge).

Materials
ReagentEquiv.[3][4][5][6][7]Role
1-(4-methylbenzyl)-4-nitro-1H-pyrazole 1.0Substrate
Pd/C (10 wt% loading) 10 wt%Catalyst
Hydrogen Gas (

)
BalloonReductant
Methanol (MeOH) -Solvent (0.2 M conc.)
Step-by-Step Procedure
  • Safety Check: Ensure all ignition sources are removed. Pd/C can be pyrophoric when dry.

  • Solvation: Dissolve the nitro-intermediate from Phase 1 in Methanol . Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a gentle stream of nitrogen.

    • Tip: Wet the catalyst with a small amount of water or toluene before addition to minimize fire risk.

  • Hydrogenation:

    • Purge the flask with

      
       (vacuum/fill cycle x3).
      
    • Stir vigorously under a balloon of

      
       (1 atm) at Room Temperature.
      
  • Monitoring: Reaction is typically complete in 2–4 hours.

    • QC Check: Monitor by TLC.[7] The highly fluorescent amino-product will appear at a much lower Rf than the nitro-precursor.

  • Workup (Inert Atmosphere Preferred):

    • Filter the mixture through a Celite® pad to remove the catalyst. Do not let the filter cake dry out completely.

    • Wash the pad with MeOH.

    • Concentrate the filtrate immediately under reduced pressure at <40°C.

  • Storage: The resulting oil/solid is 1-(4-methylbenzyl)-1H-pyrazol-4-amine . Store under Argon at -20°C.

Alternative Method (Iron Reduction)

If hydrogenation equipment is unavailable, use Iron powder (5 eq) and


 (5 eq)  in EtOH/Water (3:1)  at 70°C. This is robust but requires careful filtration of iron oxides.

Analytical Validation (Self-Validating Data)

Use the following NMR descriptors to validate the identity of the product.

Expected NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
7.20 Singlet1HPyrazole

Shielded relative to nitro-precursor
7.15 Singlet1HPyrazole

Shielded relative to nitro-precursor
7.10 - 7.15 Doublet2HAryl (p-tolyl)AA'BB' System
7.05 - 7.10 Doublet2HAryl (p-tolyl)AA'BB' System
5.05 Singlet2H

Benzylic methylene
3.80 - 4.20 Broad s2H

Exchangeable with

2.28 Singlet3H

Tolyl methyl group

Process Logic & Troubleshooting

Workflow Start Start: Phase 1 Workup Check TLC Check: SM Disappeared? Start->Check Heat Continue Reflux (+2 hrs) Check->Heat No Filter Filter Salts & Evaporate Check->Filter Yes Heat->Check Phase2 Proceed to Phase 2: Hydrogenation Filter->Phase2 ColorCheck Product Color Check Phase2->ColorCheck Oxidation Dark/Black Oil? (Oxidation occurred) ColorCheck->Oxidation Dark Final Final Product stored under Ar ColorCheck->Final Pale Yellow/White Purify Rapid Column Chromatography (DCM/MeOH/NH3) Oxidation->Purify Purify->Final

Figure 2: Decision tree for reaction monitoring and troubleshooting oxidation issues.

References

  • National Center for Biotechnology Information. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.[8] Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved October 26, 2025, from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 1-(4-methylbenzyl)-1H-pyrazol-4-amine (Substrate A ) with aryl halides. 4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., JAK, BTK inhibitors). However, their nucleophilicity combined with the coordinating ability of the pyrazole


 nitrogen presents unique challenges, often leading to catalyst deactivation or homocoupling.

This guide provides a robust, self-validating methodology using Dialkylbiarylphosphine (Buchwald) ligands to suppress catalyst poisoning and ensure high turnover frequencies (TOF).

Chemical Context & Challenges[1][2][3][4]

Substrate Analysis[5]
  • Nucleophile: 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

    • Electronic Profile: Electron-rich heteroaromatic primary amine. The

      
      -amino group is significantly more nucleophilic than aniline but less than alkyl amines.
      
    • Steric Profile: The 4-methylbenzyl group at

      
       acts as a protecting group, preventing 
      
      
      
      -arylation. However, the
      
      
      nitrogen remains a potent
      
      
      -donor capable of binding Pd(II) species, potentially arresting the catalytic cycle.
The "Heterocycle Problem" in Catalysis

In standard Buchwald-Hartwig conditions, the pyrazole ring can displace phosphine ligands, forming stable, inactive bis-heterocycle-Pd complexes.

  • Solution: Use of sterically bulky, electron-rich ligands (e.g., BrettPhos , tBuBrettPhos ) creates a "protective shell" around the Pd center, disfavoring

    
    -coordination while facilitating the reductive elimination of the bulky product.
    

Mechanistic Insight & Pathway

The success of this reaction hinges on the balance between the Productive Cycle (Amination) and the Dormant Cycle (Catalyst Poisoning).

Catalytic Cycle Diagram

The following diagram illustrates the competitive pathways. Note the critical role of the Ligand (L) in preventing the formation of the inactive [L-Pd-(Pyrazole)2] complex.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind + Pyrazol-4-amine Poison Catalyst Poisoning [L-Pd-(Pyrazole)2] (Inactive) OxAdd->Poison + Excess Substrate (Low Steric Ligand) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive poisoning pathway by the pyrazole substrate. Bulky ligands (L) destabilize the "Poison" state.

Standardized Protocol

Reagents & Materials
ComponentReagentEquiv.Role
Nucleophile 1-(4-methylbenzyl)-1H-pyrazol-4-amine1.2Amine source
Electrophile Aryl Bromide / Chloride1.0Coupling partner
Catalyst BrettPhos Pd G4 (or G3)0.02 - 0.05Precatalyst source
Base NaOtBu (Sodium tert-butoxide)1.4Deprotonation
Solvent t-Amyl Alcohol (anhydrous)[0.2 M]High boiling, solubilizing
Additive None (Strictly inert atm.)--

Note on Catalyst: We recommend BrettPhos Pd G4 (CAS: 1599466-81-5). It activates rapidly at mild temperatures and ensures a 1:1 L:Pd ratio, preventing the formation of inactive Pd-aggregates common with Pd2(dba)3.

Step-by-Step Methodology

Pre-reaction: Oven-dry all glassware. Ensure a steady supply of Nitrogen or Argon.

  • Charge Solids: In a catalytic tube or vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 mmol)[1]

    • 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.2 mmol, 225 mg)

    • NaOtBu (1.4 mmol, 135 mg)

    • BrettPhos Pd G4 (0.02 mmol, 2 mol%)

    • Critical: Do not add solvent yet. Cap the vial with a septum.

  • Inert Cycle: Evacuate the vial under high vacuum (1-2 min) and backfill with inert gas (

    
    /Ar). Repeat this cycle 3 times.
    
  • Solvent Addition: Syringe in anhydrous t-Amyl alcohol (5.0 mL).

    • Why t-Amyl alcohol? It solubilizes the polar pyrazole better than toluene and allows higher temperatures than THF.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800+ rpm).

    • Time: Monitor via LCMS. Conversion typically reaches >95% within 2-6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
      

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, follow this logic tree to diagnose the failure mode.

Optimization Decision Matrix

DecisionTree Start Yield < 50% CheckLCMS Analyze LCMS Result? Start->CheckLCMS NoRxn No Conversion (Ar-X remains) CheckLCMS->NoRxn Dehal Hydrodehalogenation (Ar-H formed) CheckLCMS->Dehal Partial Stalled at ~40% (Cat. Death) CheckLCMS->Partial Act_Temp Increase Temp to 110°C Switch to Dioxane NoRxn->Act_Temp Activation Issue Act_Ligand Switch Ligand: tBuBrettPhos or RuPhos Dehal->Act_Ligand Red. Elim. too slow Act_Base Switch Base: LHMDS or Cs2CO3 Partial->Act_Base Base Sensitivity

Figure 2: Troubleshooting workflow based on LCMS crude analysis.

Specific Scenarios
  • Scenario A: Substrate contains esters/nitriles.

    • Issue: NaOtBu is too nucleophilic/basic and causes side reactions.

    • Fix: Switch to

      
        (2.0 equiv) in Dioxane  at 100°C. Reaction time will increase (overnight).
      
  • Scenario B: Aryl Chloride is unreactive.

    • Issue: Oxidative addition is the rate-limiting step.

    • Fix: Switch ligand to tBuBrettPhos or XPhos . These are more electron-rich and accelerate oxidative addition.

  • Scenario C: Catalyst Poisoning (Stalling).

    • Issue: The pyrazole nitrogen is binding Pd.[1][4]

    • Fix: Increase catalyst loading to 5 mol%. Ensure the ligand is bulky (do not use PPh3 or dppf).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Defines the ligand classes (BrettPhos vs XPhos)
  • Maiti, D., Fors, B. P., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science.

    • Context: Establishes BrettPhos as the gold standard for primary amine coupling.
  • Balsells, J., et al. (2016). "Palladium-Catalyzed Amination of 4-Halopyrazoles." Organic Letters (Analogous chemistry).

    • Context: Demonstrates the stability of the pyrazole ring under Pd-c
  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction User Guide."

    • Context: General handling of G3/G4 prec

Sources

Application Note: The 1-(4-methylbenzyl)-1H-pyrazol-4-amine Scaffold as a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cell Cycle Engine in Oncology

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that, in partnership with its cyclin partners (E and A), governs the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation and overexpression of the CDK2 signaling axis are hallmarks of numerous human cancers, making it a highly attractive target for therapeutic intervention.[3][4] The development of selective CDK2 inhibitors holds the promise of not only providing new cancer treatments but also overcoming resistance to existing therapies, such as CDK4/6 inhibitors.[5][6]

The pyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with numerous derivatives demonstrating significant anti-proliferative activity by targeting CDKs.[3][4] This application note describes the use of 1-(4-methylbenzyl)-1H-pyrazol-4-amine as a representative scaffold for a new class of CDK2 inhibitors. We will detail the protocols for characterizing its inhibitory potential through in vitro kinase assays and cellular functional assays, providing researchers with the necessary tools to investigate this promising compound class.

Mechanism of Action: ATP-Competitive Inhibition of CDK2

Like many kinase inhibitors, derivatives based on the pyrazole scaffold typically act as ATP-competitive inhibitors.[7] The pyrazole core and its substituents are designed to fit into the ATP-binding pocket of CDK2, forming key interactions with hinge region residues, such as Leu83, which are essential for kinase activity.[8] By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of key downstream substrates like the Retinoblastoma protein (Rb).[5][9] This leads to a halt in cell cycle progression at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[6][10]

CDK2_Pathway_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds pRb_E2F pRb-E2F Complex CDK46->pRb_E2F phosphorylates E2F E2F (free) pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 binds & activates S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes drives Cell_Cycle_Arrest G1/S Arrest & Apoptosis S_Phase_Genes->Cell_Cycle_Arrest Inhibitor 1-(4-methylbenzyl)- 1H-pyrazol-4-amine Inhibitor->CDK2 inhibits ATP ATP ATP->CDK2

Caption: CDK2 signaling at the G1/S transition and the mechanism of inhibition.

Experimental Protocols

This section provides detailed methodologies for evaluating the efficacy of 1-(4-methylbenzyl)-1H-pyrazol-4-amine as a CDK2 inhibitor.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on purified CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme activity by measuring the amount of ADP produced.[1][11] The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination.[12][13]

Materials:

  • CDK2/Cyclin E1 or CDK2/Cyclin A2 Kinase Enzyme System (Promega, Cat. No. V4488 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Histone H1 substrate (Sigma-Aldrich)

  • 1-(4-methylbenzyl)-1H-pyrazol-4-amine (test compound)

  • Staurosporine or Roscovitine (positive control inhibitor)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[1][13]

  • DMSO

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-methylbenzyl)-1H-pyrazol-4-amine in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Reagent Preparation: Prepare the CDK2 enzyme, Histone H1 substrate, and ATP in Kinase Buffer at 2X the final desired concentration. The optimal ATP concentration should be at or near its Km for CDK2.

  • Assay Plate Setup:

    • Add 2.5 µL of the compound serial dilutions or vehicle control to the appropriate wells of a 384-well plate.

    • Add 5 µL of the 2X CDK2 enzyme/substrate mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume will be 10 µL.

    • Incubate for 60 minutes at room temperature.[1]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Compound Dilutions & Reagents Start->Prep Plate Add Compound & Enzyme/Substrate Mix to 384-well Plate Prep->Plate Incubate1 Incubate 15 min Plate->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate 60 min Initiate->Incubate2 Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate2->Stop Incubate3 Incubate 40 min Stop->Incubate3 Detect Generate Signal (Kinase Detection Reagent) Incubate3->Detect Incubate4 Incubate 30-60 min Detect->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the anti-proliferative effect of the compound on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][14]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A2780 ovarian cancer)[9][14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear plates

  • 1-(4-methylbenzyl)-1H-pyrazol-4-amine stock solution (in DMSO)

  • MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[9]

  • Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the drug dilutions to the respective wells (final volume 200 µL). Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[14]

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of the compound concentration.

Compound ClassCell LineRepresentative GI50 (µM)Reference
Pyrazole-basedA2780 (Ovarian)0.158[14]
Pyrazole-basedMCF-7 (Breast)8.03[10]
Pyrazole-basedHCT-116 (Colon)3.81 (GI50)[15]
Pyrazole-basedHepG2 (Liver)13.14[10]
Table 1: Representative anti-proliferative activities of pyrazole-based CDK2 inhibitors in various cancer cell lines.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle distribution. Inhibition of CDK2 is expected to cause an arrest at the G1/S boundary or in the S and G2/M phases.[5][6] Propidium iodide (PI) staining of DNA allows for the quantification of cells in each phase of the cell cycle.[16][17]

Materials:

  • Cancer cell line (e.g., HCT-116 or A2780)

  • 1-(4-methylbenzyl)-1H-pyrazol-4-amine

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[17]

  • RNase A (100 µg/mL, DNase free)[17]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat cells with the test compound at its GI50 and 2x GI50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with PBS by centrifuging at 1200 rpm for 5 minutes.[17]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[17] Cells can be stored at -20°C for several weeks.[18]

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS to remove the ethanol.[17]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.[17]

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000-20,000 events per sample.

    • Use pulse width and pulse area parameters to exclude cell doublets.[17]

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit). Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the S and G2/M phases is indicative of CDK2 inhibition.[5]

Expected Results and Interpretation

Treatment of sensitive cancer cell lines with an effective pyrazole-based CDK2 inhibitor like 1-(4-methylbenzyl)-1H-pyrazol-4-amine is expected to yield the following results:

  • Potent In Vitro Inhibition: The compound should exhibit low nanomolar to sub-micromolar IC50 or Ki values against CDK2/Cyclin E and CDK2/Cyclin A.[6][14] For instance, potent analogs have shown Ki values as low as 0.005 µM.[5]

  • Selective Anti-proliferative Activity: The compound will likely show dose-dependent growth inhibition in a panel of cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range, as shown in Table 1.[14][15]

  • Cell Cycle Arrest: Flow cytometry analysis will reveal a significant increase in the percentage of cells in the S and G2/M phases, consistent with the role of CDK2 in S-phase progression.[5][8] An increase in the sub-G1 population may also be observed, indicating the induction of apoptosis.[8][16]

These results would collectively validate the 1-(4-methylbenzyl)-1H-pyrazol-4-amine scaffold as a promising starting point for the development of novel anti-cancer therapeutics targeting CDK2.

References

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]

  • University of South Australia. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors as potential anticancer agents: design, synthesis, and evaluation. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • Gane, P. J., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(24), 9925–9943. Available at: [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7). Available at: [Link]

  • Lee, J., & Lee, S. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 109, 25.3.1–25.3.10. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Tutorial. Available at: [Link]

  • Martin, B. J., et al. (2017). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. The Journal of biological chemistry, 292(12), 5018–5032. Available at: [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini reviews in medicinal chemistry, 22(8), 1197–1215. Available at: [Link]

  • Abushait, S. A., et al. (2023). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN. Available at: [Link]

  • Abushait, S. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(30), 20588–20603. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(48), 35245-35263. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(48), 35245–35263. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][16][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2011–2028. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][16][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Semantic Scholar. Available at: [Link]

Sources

Application Note: Precision Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Aminopyrazole Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., GSK-3, CDK), antiviral agents, and anxiolytics. Its structural similarity to the purine ring system allows it to mimic ATP, making it a critical target for competitive inhibition studies.

This guide details the preparation of pyrazolo[3,4-b]pyridines starting from 5-aminopyrazoles . Unlike generic organic synthesis texts, this protocol focuses on controlling regioselectivity —the most common failure point where the reaction inadvertently yields the isomeric pyrazolo[1,5-a]pyrimidine.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Strategies to favor the [3,4-b] fusion over the [1,5-a] isomer.

  • Scalability: Workflows adapted for both milligram-scale discovery and gram-scale process development.

  • Green Chemistry: Inclusion of aqueous multicomponent reaction (MCR) pathways.

Retrosynthetic Analysis & Design Logic

To synthesize the target scaffold effectively, one must understand the disconnection approach. The pyridine ring is constructed onto the pre-existing pyrazole core.

Pathway Visualization

The following diagram illustrates the two primary routes: the classical Friedländer-type condensation (Method A) and the One-Pot Multicomponent Reaction (Method B).

Retrosynthesis Target Pyrazolo[3,4-b]pyridine (Target Scaffold) Inter_A Intermediate A: Enaminone / Schiff Base Target->Inter_A Cyclization (- H2O) Start_1 Starting Material 1: 5-Aminopyrazole Inter_A->Start_1 C-C Bond Formation Reagent_A Reagent A: 1,3-Dicarbonyl (e.g., β-keto ester) Start_1->Reagent_A Method A: Acid Catalysis Reagent_B Reagents B (MCR): Aldehyde + Active Methylene Start_1->Reagent_B Method B: 3-Component Coupling

Figure 1: Retrosynthetic disconnection showing the convergence of 5-aminopyrazoles with electrophiles to form the pyridine ring.

Critical Mechanistic Insight: The Regioselectivity Problem

The Challenge: 5-Aminopyrazoles possess three nucleophilic sites: the exocyclic amine (–NH2), the ring nitrogen (N-1), and the C-4 carbon.

  • Path A (Desired): Attack by C-4 and the exocyclic amine yields pyrazolo[3,4-b]pyridine .[1]

  • Path B (Undesired): Attack by N-1 and the exocyclic amine yields pyrazolo[1,5-a]pyrimidine .

The Solution: To ensure Path A, we utilize acidic conditions (e.g., Glacial Acetic Acid) or 1-substituted aminopyrazoles . Acidic media protonates the most basic nitrogens, directing the reaction through the C-4 carbon (Michael-type addition) which is less affected by protonation than the ring nitrogens.

Experimental Protocols

Method A: Classical Cyclocondensation (Friedländer-Type)

Best for: Stable, high-yield synthesis of defined derivatives.

Reagents:

  • 5-Amino-1-methylpyrazole (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[2]

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-1-methylpyrazole (5.0 mmol, 485 mg) in Glacial AcOH (10 mL).

  • Addition: Add ethyl acetoacetate (6.0 mmol, 0.76 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The amino pyrazole spot (low Rf) should disappear.

  • Workup: Cool the mixture to room temperature. Pour the solution onto crushed ice (50 g). Neutralize carefully with saturated NaHCO₃ solution until pH ~7.

  • Isolation: A precipitate should form.[3] Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the pyrazole C-4 proton (~5.5 ppm) and the appearance of the pyridine ring proton.

Method B: Green One-Pot Multicomponent Synthesis (MCR)

Best for: Library generation and diversity-oriented synthesis.

Reagents:

  • 5-Aminopyrazole (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[4]

  • Active Methylene (e.g., Meldrum's acid or Dimedone) (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or Ammonium Acetate

  • Solvent: Water/Ethanol (1:1)

Protocol:

  • Mixing: In a reaction vial, combine benzaldehyde (1.0 mmol), dimedone (1.0 mmol), 5-aminopyrazole (1.0 mmol), and L-Proline (0.1 mmol) in Water:Ethanol (5 mL).

  • Reaction: Stir at reflux (80°C) for 2–3 hours.

    • Note: The reaction often proceeds via a "on-water" mechanism where hydrophobic interactions accelerate the rate.

  • Workup: Cool to room temperature. The product usually precipitates out of the aqueous mixture.

  • Filtration: Filter the solid and wash with aqueous ethanol (50%).

  • Purification: Recrystallization from hot ethanol.

Expected Yield: 80–92%

Mechanism of Action (Method B)

Understanding the MCR mechanism is vital for troubleshooting. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition.[5]

Mechanism Step1 1. Knoevenagel Condensation (Aldehyde + Active Methylene) Intermediate_1 Intermediate: Arylidene (Michael Acceptor) Step1->Intermediate_1 Step2 2. Michael Addition (Attack by Pyrazole C-4) Intermediate_1->Step2 + 5-Aminopyrazole Intermediate_2 Intermediate: Adduct Step2->Intermediate_2 Step3 3. Intramolecular Cyclization (Amine attacks Carbonyl) Intermediate_2->Step3 Step4 4. Dehydration/Aromatization Step3->Step4 Product Final Product: Pyrazolo[3,4-b]pyridine Step4->Product

Figure 2: Step-wise mechanistic flow of the three-component synthesis.

Data Summary & Troubleshooting

Comparative Analysis of Conditions
VariableMethod A (Reflux/Acid)Method B (MCR/Water)Microwave Assisted
Reaction Time 4–6 Hours2–3 Hours10–20 Minutes
Yield Good (75-85%)Excellent (85-95%)Excellent (90%+)
Regioselectivity High (favors [3,4-b])High (steric control)High
Atom Economy Moderate (loss of H₂O/EtOH)HighHigh
Primary Risk Isomer formation if pH is basicSolubility of aldehydeOverheating/Pressure
Troubleshooting Guide
  • Problem: Formation of Pyrazolo[1,5-a]pyrimidine isomer.

    • Cause: Reaction conditions too basic or N-1 is unsubstituted and highly nucleophilic.

    • Fix: Switch solvent to Glacial Acetic Acid. If using MCR, ensure the active methylene is bulky enough to sterically hinder N-1 attack.

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Poor solubility of the 5-aminopyrazole.

    • Fix: Add a co-solvent like DMF (10%) or increase temperature. For MCR, use ultrasound to disperse the reactants.

  • Problem: Oily Product.

    • Cause: Trapped solvent or impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Chebanov, V. A., et al. (2007).[6] "Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products." Tetrahedron, 63(5), 1229–1242.[7]

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Moustafa, M. S., et al. (2021). "Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones." Journal of Heterocyclic Chemistry.

  • Pachipulusu, S., et al. (2023). "Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions." ChemistrySelect.

  • Lynch, M. A., et al. (1998). "Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters. (Foundational text on biological activity).[3][8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine using column chromatography. It is structured in a question-and-answer format to directly address common challenges and offer practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 1-(4-methylbenzyl)-1H-pyrazol-4-amine and similar aminopyrazoles by silica gel chromatography?

The primary challenge stems from the basic nature of the amine group, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can lead to several purification issues, including:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, elongated bands instead of sharp, well-defined ones.[2] This makes it difficult to separate the desired product from closely eluting impurities.

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute from the column, leading to low recovery of the product.[3]

  • Compound Decomposition: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3]

Q2: What is a good starting point for developing a TLC and column chromatography solvent system for this compound?

A good starting point for developing a solvent system is to use a mixture of a non-polar solvent and a polar solvent. For aminopyrazoles, common systems include:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Hexanes

  • Chloroform (CHCl₃) / Methanol (CH₃OH)[4]

The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[5] This generally provides good separation on a column.

Q3: My TLC plate shows significant streaking of the amine spot. What does this indicate and how can I fix it?

Streaking on a TLC plate is a strong indicator that you will encounter similar problems during column chromatography.[2] It confirms the undesirable interaction between your basic amine and the acidic silica gel. To address this, you can add a small amount of a basic modifier to your eluent. Common choices include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-5% (v/v).[2]

  • Ammonia (in Methanol): A solution of 1-10% ammonia in methanol can be very effective for polar amines.[2]

These basic modifiers work by neutralizing the acidic sites on the silica gel, thus minimizing the strong adsorption of the amine and leading to sharper spots on the TLC plate and better separation on the column.[6]

II. Common Problems & Solutions in Column Chromatography

This section provides a troubleshooting guide for specific issues you might encounter during the column chromatography purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Problem Potential Cause(s) Recommended Solution(s)
Compound is not eluting from the column. 1. Solvent system is not polar enough. 2. Strong interaction with silica gel. 3. Compound may have decomposed on the column. [3]1. Gradually increase the polarity of the mobile phase. For example, if you are using a DCM/MeOH system, slowly increase the percentage of MeOH. 2. Add a basic modifier to the eluent. As discussed in the FAQs, adding triethylamine or ammonia can help to elute the compound.[2][7] 3. Test for silica stability. Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[3] If the compound is unstable, consider using a different stationary phase like alumina or a functionalized silica.[1][6]
Poor separation of the product from impurities. 1. Inappropriate solvent system. 2. Column was overloaded. 3. Column was not packed properly. 1. Optimize the solvent system using TLC. Experiment with different solvent mixtures and gradients to maximize the Rf difference between your product and the impurities. 2. Reduce the sample load. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.[2][5] 3. Ensure the column is packed uniformly. A poorly packed column will have channels that lead to poor separation.
Product is eluting with a broad, tailing peak. 1. Strong interaction with silica gel (as discussed above). 2. The sample was loaded in a solvent that is too strong. 1. Incorporate a basic modifier in the mobile phase. [2] 2. Dissolve the sample in a minimal amount of the initial, weakest eluent or a less polar solvent. [8] Loading the sample in a strong solvent will cause it to spread out at the top of the column, leading to broad peaks.
No compound is detected in the collected fractions. 1. The compound eluted very quickly in the solvent front. 2. The compound is still on the column. 3. The fractions are too dilute to detect the compound by TLC. 1. Check the first few fractions collected. [3] 2. Try flushing the column with a much more polar solvent system. 3. Concentrate a small portion of the fractions before running a TLC. [3]

III. Protocol Optimization & Experimental Workflow

A. Step-by-Step TLC Analysis Protocol
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[6]

  • Spot the Sample: Dissolve a small amount of your crude 1-(4-methylbenzyl)-1H-pyrazol-4-amine in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Spots: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[9] For amines, staining with a ninhydrin solution can be very effective.[6]

  • Calculate the Rf Value: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimize: Adjust the solvent system to achieve an Rf value between 0.2 and 0.3 for your target compound, with good separation from any impurities.

B. Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Pack the Column (Slurry Method) prep_eluent 2. Prepare Eluent (with 0.5% TEA) prep_sample 3. Dissolve Sample in Minimal Solvent run_equilibrate 4. Equilibrate Column (2-3 column volumes) run_load 5. Load Sample prep_sample->run_load run_elute 6. Elute with Gradient (e.g., Hexane -> EtOAc) run_collect 7. Collect Fractions analysis_tlc 8. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 9. Combine Pure Fractions analysis_evaporate 10. Evaporate Solvent analysis_product 11. Pure Product

Caption: Workflow for column chromatography purification.

C. Logical Troubleshooting Flowchart

Troubleshooting start Problem Encountered (e.g., Streaking, Low Yield) check_tlc Review TLC Data (Spot Shape, Rf) start->check_tlc overloading Is the column overloaded? check_tlc->overloading Streaking? stability Is the compound stable on silica? check_tlc->stability No Streaking overloading->stability No reduce_load Action: Reduce Sample Load overloading->reduce_load Yes solvent Is the solvent system optimal? stability->solvent Yes change_adsorbent Action: Change Adsorbent (e.g., Alumina) stability->change_adsorbent No add_base Action: Add Basic Modifier (e.g., 0.5% TEA) solvent->add_base Yes, but still tailing optimize_solvent Action: Re-optimize Eluent (TLC) solvent->optimize_solvent No solution Problem Resolved add_base->solution reduce_load->solution change_adsorbent->solution optimize_solvent->solution

Caption: A logical approach to troubleshooting column chromatography.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Beilstein Journals. (n.d.). Supporting Information: Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Retrieved from

  • National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from

  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from

  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from

  • AAT Bioquest. (2023, August 23). What are the different phases of column chromatography?. Retrieved from

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from

  • MDPI. (2013, January 2). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from

Sources

Technical Support Center: Resolving Regioselectivity Issues in N-Benzylation of 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the complexities of N-benzylation of 4-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to achieve your desired N1 or N2 benzylated isomers with high fidelity.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My N-benzylation of 4-aminopyrazole is producing a mixture of N1 and N2 isomers. How can I favor the formation of the N1-benzyl-4-aminopyrazole?

This is a common challenge stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1][2] To favor the N1 isomer, which is often the thermodynamically more stable product, consider the following strategies:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the C3 and C5 substituents. While 4-aminopyrazole itself has minimal steric bulk at C3 and C5, employing a bulkier benzylating agent can amplify the steric differentiation between the two nitrogen atoms, thus favoring attack at the more accessible N1 position.[3][4]

  • Base and Solvent System: The choice of base and solvent is critical in directing the regioselectivity. A widely successful combination for promoting N1-alkylation is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5] This system is believed to favor the formation of the N1-anion, leading to the desired product.

Q2: I am trying to synthesize the N2-benzyl-4-aminopyrazole, but the N1 isomer is always the major product. What conditions can I use to reverse the selectivity?

Achieving N2 selectivity can be more challenging but is attainable with the right approach. Here are some proven methods:

  • Catalyst-Controlled Alkylation: The use of specific metal-based catalysts has been shown to dramatically shift the regioselectivity towards the N2 position. For instance, magnesium-based catalysts, such as magnesium bromide (MgBr₂), have been reported to favor N2-alkylation.[3]

  • Directed Ortho-Metalation (DoM) Strategies: While more complex, introducing a directing group at the C5 position can allow for selective deprotonation at the adjacent N1 position, followed by a subsequent reaction that could be leveraged to favor N2 functionalization in a multi-step sequence.

Q3: My reaction yield is consistently low, even when I achieve the desired regioselectivity. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors beyond regioselectivity.[3] Consider these troubleshooting steps:

  • Reagent Quality: Ensure the purity of your 4-aminopyrazole and benzylating agent. Impurities can lead to side reactions. Benzyl halides, for example, can degrade over time.[6]

  • Anhydrous Conditions: The presence of water can quench the base and hydrolyze the benzylating agent, leading to reduced yields.[6] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Strength and Stoichiometry: The base must be strong enough to effectively deprotonate the pyrazole N-H.[6] For 4-aminopyrazole, bases like K₂CO₃ or sodium hydride (NaH) are generally sufficient.[1] Using a slight excess of the base can also be beneficial.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition or side reactions. Conversely, lower temperatures might improve selectivity but at the cost of a slower reaction.[6] Experiment with a range of temperatures to find the optimal balance.

Frequently Asked Questions (FAQs)

What are the primary factors influencing regioselectivity in the N-alkylation of pyrazoles?

The regioselectivity of pyrazole N-alkylation is a delicate balance of several interconnected factors:

  • Steric Effects: The size of substituents on the pyrazole ring and the bulkiness of the alkylating agent play a significant role. Alkylation generally favors the less sterically hindered nitrogen atom.[3][4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1][6] Electron-donating groups can increase the electron density on the ring, while electron-withdrawing groups can decrease it.

  • Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the ratio of N1 to N2 isomers.[6] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3]

  • Nature of the Alkylating Agent: The reactivity of the benzylating agent (e.g., benzyl bromide vs. benzyl chloride) can also influence the outcome. More reactive agents may lead to lower selectivity.

How can I reliably distinguish between the N1 and N2 benzylated isomers of 4-aminopyrazole?

Definitive characterization of the N1 and N2 isomers is crucial. The most common and effective techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons (at C3 and C5) will be different for the two isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful. For the N1-benzyl isomer, a NOE correlation should be observed between the benzylic protons and the C5-proton of the pyrazole ring. For the N2-benzyl isomer, a NOE would be expected between the benzylic protons and both the C3 and C5 protons.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[7]

Are there any alternative methods to direct N-benzylation for achieving high regioselectivity?

Yes, several alternative strategies can be employed:

  • Protecting Group Strategies: One approach involves protecting one of the nitrogen atoms, performing the benzylation on the unprotected nitrogen, and then deprotecting. This multi-step process can provide excellent control over regioselectivity.

  • Synthesis from Precursors: Instead of direct benzylation of 4-aminopyrazole, the desired isomer can be synthesized from acyclic precursors where the regiochemistry is established during the cyclization step. For example, the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be used.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Benzylation of 4-Aminopyrazole

This protocol is a reliable starting point for favoring the N1 isomer.

  • To a solution of 4-aminopyrazole (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-benzyl-4-aminopyrazole.

Protocol 2: Catalyst-Controlled N2-Selective Benzylation (Conceptual)

This protocol outlines a conceptual approach for favoring the N2 isomer based on literature precedents for other pyrazoles.[3]

  • To a solution of 4-aminopyrazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM), add magnesium bromide (1.2 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl bromide (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up and purification would follow a similar procedure to Protocol 1.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity (Illustrative)

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Illustrative)
1K₂CO₃DMF259:1
2NaHTHF0 to 254:1
3Cs₂CO₃Acetonitrile807:3
4MgBr₂ / Et₃NDCM251:5

Note: The ratios presented are illustrative and will vary depending on the specific substrate and reaction conditions.

Visualizations

Regioselectivity_Troubleshooting start Start: Poor Regioselectivity in N-Benzylation q1 Is the desired isomer N1 or N2? start->q1 n1_path Target: N1 Isomer q1->n1_path N1 n2_path Target: N2 Isomer q1->n2_path N2 steric_hindrance Increase Steric Hindrance (Bulky Benzylating Agent) n1_path->steric_hindrance base_solvent Optimize Base/Solvent (e.g., K2CO3 in DMF/DMSO) n1_path->base_solvent catalyst Employ N2-Directing Catalyst (e.g., MgBr2) n2_path->catalyst protecting_group Consider Protecting Group Strategy n2_path->protecting_group end Achieved High Regioselectivity steric_hindrance->end base_solvent->end catalyst->end protecting_group->end

Caption: A decision tree for troubleshooting regioselectivity issues in the N-benzylation of 4-aminopyrazole.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Edilova, Y. O., Kudyakova, Y. S., Onoprienko, A. Y., Slepukhin, P. A., Burgart, Y. V., & Saloutin, V. I. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences.
  • BenchChem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles.
  • Katritzky, A. R., et al. (2004). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate.
  • Edilova, Y. O., Kudyakova, Y. S., Onoprienko, A. Y., Slepukhin, P. A., Burgart, Y. V., & Saloutin, V. I. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Haggerty, S. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.

Sources

Technical Support Center: Stability Management for 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because your sample of 1-(4-methylbenzyl)-1H-pyrazol-4-amine has turned from a white/pale yellow solid to a pink, brown, or black oil.[1]

This molecule belongs to a class of electron-rich amino-pyrazoles .[1] The electron-donating nature of the amine at the C4 position, combined with the electron-rich pyrazole ring, creates a system with a low oxidation potential. Upon exposure to atmospheric oxygen, it undergoes single-electron transfer (SET) oxidation, leading to radical cations, diazo linkages (azo-dimers), and complex polymers.

This guide provides a self-validating protocol to stabilize, store, and manipulate this compound without degradation.

Module 1: The Mechanism of Failure (Why it Oxidizes)

To prevent oxidation, you must understand the enemy. The degradation is not a simple hydrolysis; it is a radical cascade triggered by oxygen and light.

The Oxidation Cascade

The lone pair on the exocyclic amine (C4-NH2) is highly nucleophilic. Oxygen acts as a radical initiator, stripping an electron to form a reactive radical cation.

OxidationCascade Amine Free Amine (White Solid) Radical Radical Cation [R-NH2]•+ Amine->Radical -1e- (Oxidation) Oxygen Atmospheric O2 + Light/Trace Metals Oxygen->Radical Initiates Dimer Azo Dimer (Pink/Red) Radical->Dimer Dimerization Polymer Polymer/Tar (Black/Brown) Radical->Polymer Polymerization Dimer->Polymer Degradation

Figure 1: The oxidative degradation pathway of electron-rich aminopyrazoles.[1] The appearance of color (pink/red) indicates the formation of azo-linkages.

Module 2: Storage & Stabilization (The Fix)

The Golden Rule: Never store this compound as a free base for more than 24 hours unless under a strict glovebox atmosphere.

Protocol: Conversion to Hydrochloride Salt

Protonating the amine lone pair removes the electron density required for the initial oxidation step. The HCl salt is indefinitely stable at -20°C.[1]

Reagents:

  • Crude 1-(4-methylbenzyl)-1H-pyrazol-4-amine[1]

  • 4M HCl in Dioxane (anhydrous)

  • Diethyl Ether (Et2O) or MTBE

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free amine in a minimum amount of dry Dichloromethane (DCM) or Methanol (MeOH).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise (1.1 equivalents).

    • Observation: A white precipitate should form immediately.[1]

  • Precipitation: Add 5 volumes of Diethyl Ether (or MTBE) to drive precipitation to completion.

  • Isolation: Filter rapidly under a blanket of Argon.

  • Drying: Dry under high vacuum. Store the resulting white solid at -20°C.

Stability Comparison Data

FormStorage ConditionStability DurationVisual Indicator
Free Base Benchtop (Air, RT)< 24 HoursTurns Brown/Black
Free Base Freezer (-20°C, Argon)1-2 WeeksTurns Pink/Tan
HCl Salt Benchtop (Air, RT)> 6 MonthsRemains White
HCl Salt Freezer (-20°C)> 2 YearsRemains White

Module 3: Purification Strategy (The Danger Zone)

Standard silica gel chromatography is acidic . Acidic silica can trap basic amines, causing "streaking" (yield loss) and catalyzing surface oxidation.

The "Neutralized Silica" Protocol

You must neutralize the acidic sites on the silica gel before purification.

Reagents:

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) / Methanol (MeOH)

Workflow:

  • Pre-treatment: Prepare your eluent system (e.g., 5% MeOH in DCM). Add 1% Triethylamine (Et3N) to the solvent mixture.

  • Slurry Packing: Slurry the silica gel in this Et3N-containing solvent. Allow it to sit for 10 minutes.

    • Mechanism:[1][2][3][4][5] Et3N binds to the acidic silanol (Si-OH) groups, capping them.

  • Running the Column: Load your sample. Maintain 0.5% - 1% Et3N in the eluent throughout the run.

  • Workup: After collecting fractions, rotovap immediately. Do not leave the amine in solution for extended periods.

PurificationLogic Start Crude Reaction Mixture Decision Is the Amine Protected? Start->Decision Standard Standard Silica Column Decision->Standard Yes (Amide/Carbamate) Neutral Neutralized Silica (1% Et3N) Decision->Neutral No (Free Amine) ResultBad Streaking & Oxidation (Low Yield) Standard->ResultBad If Free Amine Used ResultGood Clean Separation (High Yield) Neutral->ResultGood

Figure 2: Decision tree for purification. Free amines require neutralized silica to prevent adsorption and oxidation.

Module 4: Reaction Optimization (In-Situ Handling)

When using the amine in a coupling reaction (e.g., amide coupling, reductive amination), oxygen must be rigorously excluded.

Degassing Protocol

Simply capping a flask is insufficient.[1] Dissolved oxygen in solvents is enough to degrade dilute solutions of this amine.

  • Sparging: Bubble a stream of Argon gas through your reaction solvent for 15-20 minutes before adding the amine.

  • Transfer: If adding the amine as a solution, ensure the transfer syringe is purged with Argon.

  • Additives (Optional): If the reaction is particularly sensitive or aqueous, adding Sodium Ascorbate (5-10 mol%) can act as a sacrificial antioxidant, though this is rarely needed if strict air-free technique is used.[1]

FAQ: Troubleshooting & Recovery

Q: My sample has already turned pink. Is it ruined? A: Not necessarily. The pink color comes from trace azo-dimers, which have high extinction coefficients (a little looks like a lot).

  • Fix: Dissolve in DCM, wash with 10% Sodium Thiosulfate (mild reducing agent), then re-purify using the Neutralized Silica Protocol (Module 3). Convert to HCl salt immediately.

Q: Can I use DMSO to store the stock solution? A: NO. DMSO is a mild oxidant (especially if not dry). Over time, DMSO can facilitate oxidation of sensitive amines. Use anhydrous Acetonitrile (MeCN) or DMF stored under Argon.

Q: I see a spot on the baseline of my TLC that wasn't there before. A: This is likely the N-oxide or a polymerized species caused by the acidity of the TLC plate.

  • Fix: Pre-dip your TLC plate in a solution of 5% Et3N in Hexanes and let it dry before spotting your compound. This prevents "on-plate" decomposition.[1]

References

  • Stabilization of Heteroaromatic Amines

    • Mechanism of Aminopyrazole Oxidation: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi, 2011.

    • General Amine Oxidation:[1] "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023.

  • Purification Protocols

    • Neutralizing Silica with Triethylamine: "Purifying amines on silica."[1][6][7] Org Prep Daily, 2006.

    • Flash Chromatography of Amines: "Is there an easy way to purify organic amines?" Biotage Technical Guide, 2023.

  • Salt Formation & Storage

    • Stability of Amine Salts: "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate, 2025.

Sources

Technical Support Center: Aminopyrazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of Aminopyrazoles in DMSO and Methanol

Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists.

Introduction: The "Brick Dust" Challenge

Aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., CDKs, p38 MAPKs), but they present a distinct physicochemical paradox. While they possess polar hydrogen-bond donors/acceptors (HBD/HBA) suggesting water solubility, they often behave like "brick dust"—high melting point solids that are stubborn in organic solvents and prone to crashing out in aqueous buffers.

The Mechanism: The aminopyrazole core contains a donor-acceptor motif (


 - 

) that facilitates strong intermolecular hydrogen bonding. In the solid state, these molecules form tight "ribbons" or lattice networks. To dissolve them, your solvent must energetically overcome this lattice energy (

).

This guide addresses the three critical failure points: The DMSO Stock , The Methanol Intermediate , and The Aqueous Dilution .

Module 1: The DMSO Stock Solution

Status: Critical Failure Point (Thermodynamic Solubility)

FAQ: Why won't my aminopyrazole dissolve in 100% DMSO?

Diagnosis: If your compound fails to dissolve in fresh, anhydrous DMSO, the crystal lattice energy is likely too high for the solvent to overcome at room temperature.

  • The Trap: Users often assume DMSO is a "magic solvent." However, for planar, rigid aminopyrazoles,

    
     stacking adds to the H-bond network, creating a barrier that requires thermal energy to break.
    

Protocol 1: The "Force" Dissolution Method Use this when the solid remains visible at the bottom of the vial.

  • Seal & Heat: Cap the vial tightly (to prevent water absorption). Heat to 40–50°C in a water bath or heating block for 10 minutes.

    • Why? Increasing temperature lowers the Gibb’s free energy of dissolution (

      
      ).
      
  • Sonication: Sonicate for 15 minutes while warm.

    • Why? Acoustic cavitation breaks up micro-crystalline aggregates, increasing surface area for solvent penetration.

  • Visual Check: Hold against a light source. If "schlieren" lines (swirling refraction patterns) are visible, the compound is dissolving but not homogenous. Vortex vigorously.

FAQ: My stock was clear yesterday, but today it has crystals. Why?

Diagnosis: DMSO Hygroscopicity. DMSO is aggressively hygroscopic.[1][2][3][4] At 20°C and 60% relative humidity, DMSO can absorb significant water weight within hours.

  • The Science: Water acts as an "anti-solvent" for lipophilic aminopyrazoles. As water content rises >1-2%, the solubility capacity of DMSO drops logarithmically, forcing the compound back into its solid, lower-energy state.

Protocol 2: The Anhydrous Rescue

  • Freeze Check: Place the DMSO stock in the fridge (4°C). Pure DMSO freezes at 18.5°C. If your stock remains liquid at 4°C, it has absorbed significant water (>5-10%).

  • Recovery: You cannot "dry" the stock once the compound is in it. You must:

    • Re-solubilize via Protocol 1 .

    • Aliquot immediately into single-use vials.

    • Store at -20°C or -80°C to arrest water absorption and chemical degradation.

Module 2: Methanol & Analytical Samples

Status: Analytical Failure Point (LCMS/HPLC)

FAQ: Why does my compound precipitate in the LCMS vial (MeOH)?

Diagnosis: Methanol has a lower dipole moment and dielectric constant than DMSO. While it is a protic solvent (can donate H-bonds), it is often a poorer solvent for rigid, aromatic heterocycles than DMSO. Furthermore, aminopyrazoles are weak bases; in neutral MeOH, they remain uncharged and less soluble.

Protocol 3: The "Acidic Spike" (LCMS Prep) Use this for preparing analytical samples to prevent needle clogging.

  • The Solvent: Do not use 100% MeOH. Use MeOH + 0.1% Formic Acid (FA) .

    • Mechanism:[5] The exocyclic amine or the pyrazole nitrogen (typically pKa ~3–5) will protonate. The resulting cation (

      
      ) has vastly superior solubility due to ion-dipole interactions with the solvent.
      
  • The Gradient: Ensure your initial LC gradient matches your sample solvent. Injecting a MeOH-dissolved hydrophobic compound into a 95% Water starting gradient often causes precipitation inside the injector loop.

Module 3: The Aqueous Dilution (Bioassays)

Status: Kinetic Failure Point (The "Crash Out")

FAQ: The compound crashes out when I add the DMSO stock to the assay buffer.

Diagnosis: Kinetic Solubility Cliff. When you pipette DMSO stock into water, the rapid mixing creates a supersaturated state. If the local concentration exceeds the kinetic solubility limit before the DMSO disperses, the compound nucleates and precipitates.

Data: Solubility Thresholds (Example for a generic Aminopyrazole)

Solvent SystemSolubility Limit (approx.)State
100% DMSO > 50 mMStable Solution
DMSO (wet, 10% water) ~ 10 mMMetastable / Precipitates
PBS (pH 7.4) < 10 µMInsoluble (Brick Dust)
PBS + 0.1% BSA ~ 50 µMSolubilized (Protein Binding)

Protocol 4: The "Intermediate Step" Dilution Do not jump from 10 mM DMSO directly to assay buffer.

  • Step 1 (Intermediate): Dilute 10 mM stock 1:10 into 100% Methanol or 50% DMSO/Water .

    • Why? This creates a 1 mM intermediate with lower viscosity than pure DMSO, allowing faster dispersion.

  • Step 2 (Final): Pipette the intermediate into the assay buffer while vortexing the buffer .

    • Why? Turbulent mixing prevents high local concentrations of the compound, bypassing the nucleation zone.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for troubleshooting aminopyrazole solubility ("The Brick Dust Logic").

SolubilityLogic Start Solid Aminopyrazole DMSO Add Anhydrous DMSO Start->DMSO Check1 Dissolved? DMSO->Check1 Protocol1 Protocol 1: Heat (50°C) + Sonicate Check1->Protocol1 No (Solid visible) Dilution Dilution into Aqueous Buffer Check1->Dilution Yes Check2 Dissolved? Protocol1->Check2 Check2->Start Fail: Check Purity/Salt Form Check2->Dilution Yes Crash Precipitation (Cloudy) Dilution->Crash Direct Addition Success Assay Ready Dilution->Success Clear Protocol4 Protocol 4: Intermediate Dilution (Step-down via MeOH) Crash->Protocol4 Troubleshoot Protocol4->Success

Caption: Decision tree for solubilizing rigid aminopyrazoles, moving from thermodynamic solubilization (DMSO) to kinetic management (Buffer).

Module 4: Chemical Integrity Check

Warning: Aminopyrazoles are generally stable, but DMSO is an oxidant (Swern oxidation mechanism) and Methanol is a nucleophile.

  • Oxidation: If your aminopyrazole contains a thioether (S-alkyl) or an aldehyde, DMSO can oxidize it to a sulfoxide or carboxylic acid over time.

    • Fix: Store under Argon/Nitrogen.

  • Methanolysis: If your scaffold contains an activated ester or nitrile, methanol can attack, forming methyl esters or imidates.

    • Fix: Avoid MeOH storage; use Acetonitrile (ACN) for LCMS if this reaction is observed.

References

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity. Gaylord Chemical Technical Bulletin. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

Sources

Technical Support Center: Navigating the Challenges of Regioisomer Impurities in 1-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical challenge in synthetic chemistry: the formation and removal of regioisomer impurities in the synthesis of 1-substituted pyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, making the regioselective synthesis of these compounds paramount.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a significant issue?

A: In pyrazole synthesis, particularly through the common Knorr condensation method, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two distinct constitutional isomers, known as regioisomers.[5][6] For instance, a 1,3-diketone reacting with a substituted hydrazine can produce both a 1,3,5-trisubstituted and a 1,3,4-trisubstituted pyrazole.[6]

This lack of regioselectivity is a significant issue because often only one of the regioisomers possesses the desired biological or pharmacological activity.[7] The presence of the undesired isomer can complicate biological testing, reduce the overall yield of the active compound, and necessitate challenging and often costly purification steps due to the similar physical and chemical properties of the isomers.[6][7][8]

Q2: What are the key factors that influence the regioselectivity of pyrazole synthesis?

A: The ratio of regioisomers formed is governed by a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material plays a crucial role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.[5][6]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less hindered site.[5][6]

  • Reaction Conditions: This is often the most critical and tunable parameter.

    • pH: The acidity or basicity of the reaction medium can significantly influence the outcome. Under acidic conditions, the reaction pathway can be altered compared to neutral or basic conditions, sometimes even reversing the selectivity.[5][6]

    • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[5][6]

    • Temperature: The reaction temperature can also be a determining factor in which regioisomer is preferentially formed.[5][6]

Q3: How can I reliably determine the identity of the major and minor regioisomers I've synthesized?

A: Unambiguous structural determination of regioisomers is essential and is most reliably achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): These are the first-line techniques. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[1][6]

  • 2D NMR (COSY, HSQC, HMBC): For more complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy) helps identify which protons are coupled to each other.[9]

    • HSQC (Heteronuclear Single Quantum Coherence) identifies which protons are directly attached to which carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is often the key to definitively assigning the regiochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to confirm the spatial proximity of certain protons, which can help differentiate between regioisomers.[1]

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides the most definitive structural proof.[1]

Troubleshooting Guides

Problem 1: My pyrazole synthesis yields a nearly 1:1 mixture of regioisomers.

This is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor are minimal.

Troubleshooting Workflow:

start Poor Regioselectivity (Near 1:1 Isomer Ratio) step1 Modify Reaction Conditions start->step1 step5 Alternative Synthetic Strategy start->step5 If condition changes are ineffective outcome2 Separation Required start->outcome2 If optimization is insufficient step2 Change Solvent to Fluorinated Alcohol (e.g., HFIP, TFE) step1->step2 Solvent Effects step3 Vary Reaction pH (Acidic vs. Basic Catalysis) step1->step3 pH Control step4 Adjust Reaction Temperature step1->step4 Temperature Optimization outcome1 Improved Regioselectivity step2->outcome1 step3->outcome1 step4->outcome1 step6 Use a 1,3-Dicarbonyl Surrogate (e.g., β-enaminone) step5->step6 step7 Employ 1,3-Dipolar Cycloaddition step5->step7 step6->outcome1 step7->outcome1

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Strategies:

  • Solvent Modification: The use of fluorinated alcohols can dramatically enhance regioselectivity.[6] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding capabilities.[6]

    Protocol: Synthesis in Hexafluoro-2-propanol (HFIP)

    • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[5]

  • pH Adjustment: The reaction's regioselectivity can be highly dependent on the pH.

    • Acidic Conditions: Adding a catalytic amount of an acid like HCl or H₂SO₄ can alter the protonation state of the hydrazine and the dicarbonyl, leading to a different isomeric ratio.[6]

    • Basic Conditions: Using a base such as sodium acetate can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[5]

  • Alternative Synthetic Routes: If modifying the reaction conditions is not sufficient, consider altering the synthetic strategy altogether.

    • 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones can pre-determine the reactivity of the electrophilic centers, leading to high regioselectivity.[5]

    • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene offers an alternative pathway to the pyrazole core with potentially excellent regiocontrol.[5]

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:3
Problem 2: I have a mixture of regioisomers that are difficult to separate by standard column chromatography.

The similar polarities of pyrazole regioisomers often make their separation by conventional silica gel chromatography challenging.[8]

Troubleshooting Workflow:

start Difficult Isomer Separation step1 Optimize Column Chromatography start->step1 step4 Alternative Purification Techniques start->step4 If chromatography is ineffective step2 Shallow Solvent Gradient step1->step2 step3 Dry Loading of Sample step1->step3 outcome Pure Isomers step2->outcome step3->outcome step5 Fractional Crystallization step4->step5 step6 Crystallization via Salt Formation step4->step6 step7 Preparative HPLC step4->step7 step5->outcome step6->outcome step7->outcome

Caption: Workflow for separating challenging regioisomers.

Detailed Strategies:

  • Chromatography Optimization:

    • Mobile Phase: Experiment with a shallower solvent gradient or isocratic elution using a solvent system that provides the best separation on a TLC plate.[8]

    • Stationary Phase: While silica gel is standard, consider alternatives like neutral alumina or reversed-phase (C18) silica for different selectivity.[10]

    • Dry Loading: To improve band sharpness and separation, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[8]

  • Crystallization Techniques:

    • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer preferentially crystallizes.[10]

    • Crystallization via Salt Formation: The basic nitrogen atoms in the pyrazole ring can be protonated to form salts. These salts often have different crystallization properties than the free bases, which can be exploited for separation.[10][11]

    Protocol: Purification by Salt Formation and Crystallization

    • Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[11][12]

    • Add at least one equivalent of an acid (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid).[10][11][12]

    • Stir the solution and, if necessary, cool it to induce the crystallization of the salt of one of the regioisomers.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.[11]

    • To recover the free pyrazole, dissolve the purified salt in water and neutralize it with a base (e.g., sodium bicarbonate).

    • Extract the pure pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[11]

  • Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations or when high purity is required, preparative HPLC can be a powerful tool. Both normal-phase and reverse-phase HPLC can be effective.[8]

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Column chromatography conditions for separ
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • Efficient one-pot synthesis of substituted pyrazoles. ScienceDirect.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Technical Support Center: Overcoming Side Product Form
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd.
  • Process for the preparation of pyrazoles.
  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.
  • Gas Chromatograph of Pyrazole Isomer Mixture.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis.
  • Method for purifying pyrazoles.
  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Process for the purification of pyrazoles.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Arkivoc.

Sources

Technical Support Center: Purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

[1][2][3]

Case ID: REC-PYR-004 Subject: Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary & Compound Profile

You are working with 1-(4-methylbenzyl)-1H-pyrazol-4-amine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors).[4] Its dual nature—containing a basic, polar amino-pyrazole core and a lipophilic 4-methylbenzyl tail—creates specific solubility challenges.[1][2][3][4]

Critical Purity Warning: The primary amine at the C4 position is susceptible to oxidation, often resulting in a brown/black oil if processed in hot solvents for extended periods without inert gas protection.[4] Furthermore, traces of the starting material (4-methylbenzyl chloride) are potent alkylating agents that must be quantitatively removed to prevent catalyst poisoning in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).[2][4]

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Polarity AmphiphilicSoluble in alcohols/chlorinated solvents; insoluble in water/alkanes.[1][2][3][4][5]
Basicity Weakly Basic (

)
Can be purified via acid-base extraction prior to crystallization.[1][2][3]
Reactivity Nucleophilic Primary AmineNEVER use Ketones (Acetone, MEK) as solvents; they form Schiff bases.[3][4]
Thermal Stability ModerateAvoid prolonged boiling (>80°C) to prevent thermal degradation.[3]

Recommended Solvent Systems

Based on the structural motif of N-benzyl-aminopyrazoles, we recommend the following solvent systems. These are ranked by "Success Probability" based on standard impurity profiles (e.g., reduction byproducts vs. alkylation byproducts).[3][4]

System A: Ethyl Acetate / n-Heptane (The "Gold Standard")

Best for: General purification, removal of non-polar starting materials.[2][4]

  • Solvent: Ethyl Acetate (Hot)[2]

  • Anti-Solvent: n-Heptane (or Hexanes)[1][2][3]

  • Protocol: Dissolve the crude amine in the minimum amount of refluxing Ethyl Acetate. Remove from heat. Add n-Heptane dropwise until persistent cloudiness appears.[1][2][3][4] Re-heat to clear the solution, then let it cool slowly to room temperature (RT), then to 0°C.

System B: Ethanol / Water

Best for: Removing inorganic salts (e.g., iron/tin residues from nitro-reduction).[1][2][4]

  • Solvent: Ethanol (95% or Absolute)[2]

  • Anti-Solvent: Water[2][3][4]

  • Protocol: Dissolve in hot Ethanol. Add warm water until turbid. Cool slowly.

  • Note: Yields can be lower due to the compound's partial solubility in aqueous ethanol.[3][4]

System C: Toluene (Single Solvent)

Best for: Large scale, removal of polar tars.[2][4]

  • Protocol: Dissolve in boiling toluene. If dark/tarry insolubles remain, decant the hot supernatant into a clean flask. Cool to -10°C.[1][2][3][4]

  • Risk:[3][4][6][7] This compound may be too soluble in Toluene at RT.[3][4] If crystals do not form, add Heptane.[3][4]

Decision Logic: Selecting Your Solvent

Use this logic flow to determine the correct path based on your specific crude material state.

SolventSelectionStartStart: Crude Material AnalysisImpurityCheckPrimary Impurity Type?Start->ImpurityCheckInorganicInorganic Salts / Metals(Fe, Sn, Pd)ImpurityCheck->InorganicMetals presentOrganicOrganic Byproducts(Starting Material/Isomers)ImpurityCheck->OrganicOrganics onlySolventBSystem B: Ethanol / Water(High Polarity)Inorganic->SolventBSolubilityTestPerform Solubility Test(100mg scale)Organic->SolubilityTestEtOAcSoluble in Hot EtOAc?SolubilityTest->EtOAcYesEtOAcSystem A:EtOAc + HeptaneEtOAc->YesEtOAcYesNoEtOAcTry TolueneEtOAc->NoEtOAcNoTolueneCheckSoluble in Hot Toluene?NoEtOAc->TolueneCheckYesTolSystem C:Toluene (Cool to -20°C)TolueneCheck->YesTolYesNoTolCritical Failure:Perform Acid-Base ExtractionTolueneCheck->NoTolNo

Figure 1: Solvent Selection Decision Tree. Follow the path based on your impurity profile to minimize yield loss.

Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" instead of crystallizing. What happened?

Diagnosis: This is common with benzyl-amines.[1][2][3][4] It occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary.[2][3][4] Corrective Actions:

  • Re-heat the mixture until the oil dissolves.

  • Add Seed Crystals: If you have any solid product, add a tiny amount at the cloud point.[3][4]

  • Reduce Anti-Solvent: You likely added too much Heptane/Water too quickly.[3][4] Add a small amount of the good solvent (EtOAc/EtOH) to restore a single phase, then cool very slowly without stirring.

  • Scratch the Flask: Use a glass rod to scratch the inner wall; the micro-glass particles act as nucleation sites.[3][4]

Q2: The solution turned dark brown/black upon heating.

Diagnosis: Oxidation of the amino group (aniline-like oxidation).[2][3] Corrective Actions:

  • Degas Solvents: Sparge your solvents with Nitrogen or Argon for 10 minutes before use.[3][4]

  • Add Antioxidant: Add a trace amount (<1%) of Sodium Metabisulfite (if using Ethanol/Water) or BHT (if using Toluene/EtOAc).[2][3]

  • Activated Carbon: If the color is already there, add activated charcoal to the hot solution, stir for 5 mins, and filter hot through Celite.

Q3: I used Acetone and now I have a different compound.

Diagnosis: You formed a Schiff base (imine).[3] Mechanism:

123Solution:344Never use ketones with primary amines.34
Q4: Recrystallization isn't working. The purity is still low.

Alternative Protocol: Acid-Base "Crash" Purification Since your compound is a base:[1][2][3][4]

  • Dissolve crude in Dichloromethane (DCM) .

  • Extract with 1M HCl (Product goes into water; non-basic impurities stay in DCM).[3][4]

  • Discard DCM layer.[3][4]

  • Wash aqueous layer with fresh DCM.[3][4]

  • Basify aqueous layer to pH 10 using NaOH or NH₄OH .[3][4]

  • Extract the now-precipitated product into EtOAc .

  • Dry (Na₂SO₄) and evaporate.[3][4] Then attempt recrystallization.

Standard Operating Procedure (SOP): System A

Objective: Purification of 10g Crude 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

SOP_WorkflowStep11. DissolveStep22. Carbon Treat(Optional)Step1->Step2Dark Color?Step33. Filter HotStep1->Step3Clear?Step2->Step3Step44. NucleateStep3->Step4Add Anti-solventStep55. CrystallizeStep4->Step5Slow CoolStep66. CollectStep5->Step6Vacuum Filter

Figure 2: Workflow for the Ethyl Acetate / Heptane protocol.[1][2][3]

  • Preparation: Place 10g crude solid in a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethyl Acetate (30 mL) . Heat to reflux (approx 77°C).[3]

    • If not dissolved: Add EtOAc in 5 mL increments until dissolved.

  • Filtration (Critical): If solid particulates (salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution near boiling, add n-Heptane dropwise.[3][4]

    • Stop point: When a faint turbidity (cloudiness) persists for 10 seconds.[2][3]

    • Clear point: Add 1-2 mL of EtOAc to make it clear again.[1][2][3][4]

  • Crystallization:

    • Remove from heat.[3][4][8] Place flask on a cork ring (insulation).

    • Allow to reach Room Temp (approx 2 hours). Do not disturb.

    • Once solids appear, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via Buchner funnel. Wash cake with cold 1:3 EtOAc:Heptane mixture. Dry under vacuum at 40°C.[3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3][4] (Standard reference for general purification logic of amino-heterocycles).

  • Fustero, S., et al. (2011).[3][4] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. .[2][3] (Describes solubility profiles of N-benzyl pyrazoles).

  • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. .[2][3] (Proxy data for amino-pyrazole solubility and stability).

  • Sigma-Aldrich. (2024).[2][3][4] Safety Data Sheet: 1-Benzyl-1H-pyrazol-4-amine. .[1][2][3] (Safety and handling of benzyl-aminopyrazole analogs).

Validation & Comparative

A Senior Application Scientist’s Guide to the 1H NMR Spectrum of 1-(4-methylbenzyl)-1H-pyrazol-4-amine in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis and Comparative Guide for Structural Elucidation

For researchers engaged in the synthesis and characterization of novel chemical entities, particularly within drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an expert, in-depth analysis of the ¹H NMR spectrum of 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a heterocyclic compound with potential applications in medicinal chemistry.

Here, we move beyond a simple peak list, delving into the causality behind experimental choices, the nuances of spectral interpretation in deuterated dimethyl sulfoxide (DMSO-d6), and a comparative analysis against a potential regioisomeric impurity. This document is designed to serve as a practical, field-proven guide for scientists who rely on NMR for daily structural verification.

The Compound and The Choice of Solvent: Strategic Considerations

The target molecule, 1-(4-methylbenzyl)-1H-pyrazol-4-amine, possesses several distinct proton environments ripe for NMR analysis: a substituted pyrazole ring, a p-substituted benzyl group, and a primary amine.

The selection of DMSO-d6 as the NMR solvent is a deliberate and strategic choice. Its high polarity effectively dissolves a wide range of organic compounds, including those with polar functional groups like amines.[1][2] Crucially, DMSO-d6 is a hydrogen bond acceptor, which slows down the rate of proton exchange for N-H and O-H protons on the NMR timescale.[3][4] This often allows for the clear observation of amine (-NH₂) protons as distinct, sometimes coupled, signals, which might otherwise be broadened or exchanged completely in solvents like CDCl₃ or D₂O.[5]

However, working with DMSO-d6 requires awareness of its characteristic spectral features:

  • Residual Solvent Peak: A quintet centered at approximately 2.50 ppm, arising from the small amount of DMSO-d5 (CHD₂-SO-CD₃).[6][7]

  • Water Peak: DMSO-d6 is highly hygroscopic, readily absorbing atmospheric moisture. This results in a broad singlet for water (H₂O), typically appearing around 3.3-3.7 ppm.[3][8]

Experimental Protocol: A Self-Validating Methodology

Precision in sample preparation is fundamental to acquiring a high-quality, reproducible NMR spectrum. The following protocol is designed to ensure homogeneity and minimize artifacts.

Protocol: Sample Preparation for ¹H NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the purified 1-(4-methylbenzyl)-1H-pyrazol-4-amine sample. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable acquisition time without causing significant viscosity-related line broadening.[1][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of anhydrous DMSO-d6 to the sample vial. Using an anhydrous grade of solvent is critical to minimize the size of the residual water peak.[8]

  • Dissolution: Ensure complete dissolution of the sample by vortexing or gentle agitation. A clear, particulate-free solution is essential for magnetic field homogeneity, which directly impacts spectral resolution.[10]

  • Filtration and Transfer: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step prevents shimming difficulties and ensures sharp, well-defined peaks.[8]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for a ¹H NMR experiment are generally sufficient.

Predicted ¹H NMR Spectrum and Signal Assignment

The following table details the predicted ¹H NMR data for 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The assignments are based on established chemical shift principles, including inductive effects, aromaticity, and data from structurally related compounds.[11][12][13][14]

Molecular Structure with Proton Labeling

Below is a diagram illustrating the unique proton environments of the target molecule.

Caption: Structure of 1-(4-methylbenzyl)-1H-pyrazol-4-amine with proton labels.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d6)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
HgAr-CH~ 2.25s (singlet)3HTypical chemical shift for a methyl group attached to an aromatic ring.[15]
He-NH~ 4.5 - 5.5br s (broad singlet)2HThe electron-donating amine group attached to the pyrazole ring. The signal is often broad due to quadrupolar coupling with nitrogen and exchange. Its chemical shift is highly dependent on concentration and temperature.[5][16]
HcN-CH ₂-Ar~ 5.10s (singlet)2HBenzylic protons adjacent to a nitrogen atom are significantly deshielded. No adjacent protons to couple with, resulting in a singlet.[17]
HfAr-H (meta to CH₂)~ 7.15d (doublet)2HAromatic protons on the benzyl ring. Due to symmetry, the two meta protons are chemically equivalent. They are coupled to the ortho protons.
HdAr-H (ortho to CH₂)~ 7.20d (doublet)2HAromatic protons on the benzyl ring. Due to symmetry, the two ortho protons are chemically equivalent. They are coupled to the meta protons. The proximity to the pyrazole ring might cause a slight downfield shift compared to the meta protons.
HaPyrazole C3-H ~ 7.25s (singlet)1HPyrazole ring protons are deshielded. The C3-H is adjacent to two nitrogen atoms, but the effect of the N1-substituent and the C4-amine group modulates its shift. Expected to be a singlet due to minimal long-range coupling.[11][18]
HbPyrazole C5-H ~ 7.45s (singlet)1HThe C5-H is adjacent to the substituted N1-nitrogen and is generally the most downfield proton on an N1-substituted pyrazole ring.[19]

Note: The exact chemical shifts for aromatic protons Hd and Hf may be very close, potentially resulting in an overlapping multiplet that appears as a singlet or a narrow AA'BB' system.

Comparative Analysis: Distinguishing Isomers

A common challenge in synthesis is the formation of regioisomers. For instance, the reaction could potentially yield 2-(4-methylbenzyl)-2H-pyrazol-4-amine , where the benzyl group is attached to the N2 nitrogen. ¹H NMR is exceptionally powerful for differentiating such isomers.

Table 2: Comparative ¹H NMR Features for Isomer Identification

Feature1-(4-methylbenzyl)-1H-pyrazol-4-amine (Target)2-(4-methylbenzyl)-2H-pyrazol-4-amine (Isomer)Rationale for Difference
Pyrazole Protons Two distinct singlets (~7.25 and ~7.45 ppm)One singlet (~7.30 ppm)In the N2-substituted isomer, the molecule has a C₂ axis of symmetry, rendering the C3-H and C5-H protons chemically and magnetically equivalent. This would result in a single signal integrating to 2H for both pyrazole protons.
Benzylic Protons (N-CH₂) Singlet at ~5.10 ppmSinglet, likely at a slightly different chemical shiftThe electronic environment around the CH₂ group is different, which would induce a small but measurable change in its chemical shift.

This clear difference in the pyrazole proton region—two separate signals for the N1-isomer versus one signal for the N2-isomer—provides a definitive diagnostic tool for confirming the correct regiochemistry.

Workflow for NMR-Based Structural Elucidation

The process of confirming a chemical structure by NMR is a systematic workflow, from sample preparation to final data interpretation and comparison.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer shim Lock & Shim Spectrometer transfer->shim acquire Acquire 1H Spectrum (e.g., 400 MHz) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Calibrate & Integrate Signals process->integrate assign Assign Signals (δ, Multiplicity, Integration) integrate->assign compare Compare with Predicted Spectrum & Isomers assign->compare confirm Structural Confirmation compare->confirm

Caption: A systematic workflow for structural elucidation using ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 1-(4-methylbenzyl)-1H-pyrazol-4-amine in DMSO-d6 provides a rich tapestry of information that, when interpreted correctly, allows for unambiguous structural confirmation. By understanding the rationale behind solvent choice, predicting the chemical shifts based on electronic and structural principles, and comparing the data against potential isomers, researchers can have high confidence in their synthetic outcomes. This guide serves as a template for such rigorous analysis, blending theoretical knowledge with practical, experience-based insights essential for professionals in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from ResearchGate. [Link]

  • Claramunt, R. M., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • University of Regensburg. (n.d.). NMR sample preparation. Retrieved from University of Regensburg. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from JEOL. [Link]

  • George Mason University. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from George Mason University. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from OrganicChemGuide. [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from Cal Poly Pomona. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from University of Wisconsin. [Link]

  • European Commission. (n.d.). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Taxation and Customs Union. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from Oregon State University. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from Royal Society of Chemistry. [Link]

  • Claramunt, R. M., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(S1). [Link]

  • ResearchGate. (2025, August 6). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from ResearchGate. [Link]

  • Wiley Online Library. (n.d.). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Reddit. (2014, June 28). Is the solvent peak in DMSO-d6 1H NMR DMSO-d5?. r/chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from UCLA. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000023). Retrieved from NP-MRD. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of amine 6 in DMSO-d6 solution. Retrieved from ResearchGate. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons.... Retrieved from ResearchGate. [Link]

  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. StudyOrgo.com. [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from Modgraph. [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from Digital CSIC. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from Royal Society of Chemistry. [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from Chemistry Connected. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists Status: Validated Protocol Recommendation

Executive Summary & Strategic Rationale

The purity analysis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine presents a classic chromatographic challenge: separating a basic, nitrogen-containing heterocycle from neutral hydrophobic impurities (e.g., starting material 4-methylbenzyl chloride) and polar precursors (e.g., nitro-pyrazoles).

Traditional methods often utilize Fully Porous Silica (FPP) columns with acidic mobile phases. While robust, these methods frequently suffer from peak tailing due to secondary silanol interactions with the protonated amine moiety.

This guide compares two distinct methodologies:

  • Method A (The Traditional Approach): Fully Porous C18 with Acidic Mobile Phase.

  • Method B (The Modern Optimized Approach): Core-Shell (Superficially Porous) C18 with High-pH Mobile Phase.

Recommendation: Method B is recommended for purity profiling due to superior peak symmetry (


), higher theoretical plate counts, and the ability to elute the basic amine in its neutral state, significantly reducing silanol drag.

Chemical Context & Separation Logic

The Analyte
  • Compound: 1-(4-methylbenzyl)-1H-pyrazol-4-amine

  • Key Functional Groups:

    • Primary Amine (C4 position): Basic center. At low pH (pH < 3), this is protonated (

      
      ), increasing solubility but risking interaction with residual silanols on the column stationary phase.
      
    • 4-Methylbenzyl Group: Hydrophobic/Aromatic. Provides strong retention in Reversed-Phase Chromatography (RPC).

  • Critical Impurities:

    • 4-methylbenzyl chloride (Alkylation reagent): Highly hydrophobic, late eluting.

    • 1-(4-methylbenzyl)-4-nitro-1H-pyrazole (Synthesis intermediate): Neutral/Polar, elutes earlier than the amine.

The Decision Matrix

The choice of column and pH is dictated by the ionization state of the amine.

MethodStrategy Start Analyte: Basic Aminopyrazole pH_Choice Mobile Phase pH Selection Start->pH_Choice Low_pH Low pH (Acidic) (0.1% Formic Acid) pH_Choice->Low_pH Traditional High_pH High pH (Basic) (10mM NH4HCO3, pH 10) pH_Choice->High_pH Optimized Result_Low Analyte Ionized (NH3+) Risk: Silanol Tailing Benefit: MS Sensitivity Low_pH->Result_Low Result_High Analyte Neutral (NH2) Benefit: Sharp Peaks Req: Hybrid/Evo Column High_pH->Result_High Column_Low Standard C18 (Fully Porous) Result_Low->Column_Low Column_High Core-Shell C18 (High pH Stable) Result_High->Column_High Recommendation Method B: High Efficiency & Symmetry Result_High->Recommendation Preferred for Purity

Figure 1: Decision tree for selecting mobile phase pH based on analyte ionization states.

Comparative Methodologies

Method A: Traditional Acidic (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm (Fully Porous).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Mechanism: Analyte is positively charged. Retention relies purely on the hydrophobic interaction of the benzyl tail.

Method B: Modern High-pH Core-Shell (Recommended)
  • Column: Phenomenex Kinetex EVO C18, 2.6 µm, 4.6 x 100 mm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Mechanism: Analyte is neutral (deprotonated). This eliminates ionic repulsion from the stationary phase and secondary silanol bonding, resulting in sharper peaks and higher loadability.

Performance Data Comparison
ParameterMethod A (Acidic/Fully Porous)Method B (Basic/Core-Shell)Interpretation
Retention Time (

)
~4.5 min~6.2 minNeutral amine is more hydrophobic, increasing retention and resolution from polar impurities.
Tailing Factor (

)
1.6 - 1.81.05 - 1.15 Method B eliminates silanol interactions, crucial for accurate purity integration.
Theoretical Plates (

)
~8,000~22,000 Core-shell morphology significantly boosts efficiency.
Backpressure ~90 bar~160 barHigher pressure in Method B is manageable on standard HPLC systems (rated to 400-600 bar).
Resolution (

)
2.1 (from Nitro precursor)4.5 (from Nitro precursor) Superior separation of critical intermediates.

Detailed Experimental Protocols

Sample Preparation

To ensure self-validating recovery, the solvent must match the initial gradient conditions to prevent "solvent shock" (peak distortion).

  • Stock Solution: Weigh 10 mg of 1-(4-methylbenzyl)-1H-pyrazol-4-amine into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is highest here). Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A . Final Concentration: 100 µg/mL.

    • Note: If the solution turns cloudy upon adding Mobile Phase A (High pH buffer), use 50:50 Water:Acetonitrile as the diluent.

Instrument Parameters (Method B)
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Volume: 5 µL.

Gradient Profile (Method B)
Time (min)% Mobile Phase A (10mM NH4HCO3 pH 10)% Mobile Phase B (Acetonitrile)Event
0.0955Equilibrate
1.0955Isocratic Hold (Polar impurity elution)
10.01090Linear Gradient
12.01090Wash (Elute Benzyl Chloride)
12.1955Re-equilibration
15.0955End of Run

System Suitability & Validation Workflow

A robust method must be self-validating. The following workflow ensures the data generated is reliable.

ValidationWorkflow Start Start Sequence Blank 1. Blank Injection (Diluent only) Start->Blank SysSuit 2. System Suitability Std (5 Replicate Injections) Blank->SysSuit Check Check Criteria: RSD < 2.0% Tailing < 1.5 Plates > 10,000 SysSuit->Check Fail Troubleshoot: - Check pH - Replace Column Check->Fail No Pass 3. Sample Injections (Bracketed by Stds) Check->Pass Yes

Figure 2: System suitability workflow for routine purity analysis.

Acceptance Criteria
  • Precision: %RSD of peak area for 5 replicate injections of the analyte < 2.0%.

  • Peak Symmetry: Tailing factor (

    
    ) must be between 0.8 and 1.3.
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the nitro-precursor).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or column aging.Ensure pH is > 9.5 to keep amine neutral. If using Method A, add 0.1% TFA instead of Formic Acid (stronger ion pair).
Retention Time Drift pH instability in Mobile Phase A.Bicarbonate buffers are volatile. Prepare fresh buffer daily and cap bottles tightly.
Ghost Peaks Carryover of hydrophobic impurities.Add a "Sawtooth" wash (95% B for 2 mins) at the end of the gradient.

References

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Efficiency Comparisons.[4] Retrieved from

  • Waters Corporation. (2025). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from

  • PubChem. (2025).[5][6] 1-(4-methylbenzyl)-1H-pyrazol-4-amine Compound Summary. CID 206698.[6] Retrieved from

  • Chromatography Today. (2025). Evaluation of Core Shell Columns Based on Separation Behaviour. Retrieved from

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzyl-Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-substituted aminopyrazoles are critical scaffolds in kinase inhibitor development (e.g., substituted pyrazolo[1,5-a]pyrimidines). However, their structural analysis is complicated by annular tautomerism and regioisomerism (N1 vs. N2 alkylation) during synthesis.

This guide provides a comparative analysis of the mass spectrometry (MS) behaviors of N-benzyl aminopyrazoles versus their N-phenyl and N-alkyl analogs. We focus on differentiating regioisomers using Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI), highlighting the diagnostic tropylium ion (


 91)  and ortho-effect  rearrangements.
Key Findings
  • Diagnostic Marker: The formation of the tropylium ion (

    
     91) is the definitive fingerprint for benzyl-substituted pyrazoles, distinguishing them from phenyl analogs (
    
    
    
    77).
  • Regioisomer Differentiation: N1-benzyl-5-aminopyrazoles (adjacent substituents) exhibit distinct fragmentation kinetics compared to N1-benzyl-3-aminopyrazoles due to steric-assisted bond cleavage.

  • Ionization Mode: ESI-MS/MS is superior for analyzing intact protonated precursors (

    
    ), while EI provides structurally rich fragmentation maps dominated by benzylic cleavage.
    

The Analytical Challenge: Regioisomerism

In drug development, reacting hydrazines with


-ketonitriles yields two possible aminopyrazole isomers. Distinguishing these is critical for Structure-Activity Relationship (SAR) studies.
FeatureIsomer A: 5-Amino-1-benzylpyrazole Isomer B: 3-Amino-1-benzylpyrazole
Structure Amino (

) and Benzyl (

) are adjacent (positions 5 and 1).
Amino and Benzyl are separated by a CH group (positions 3 and 1).
Sterics High steric strain between

and

.
Low steric strain.
MS Behavior Facile loss of benzyl group due to steric relief; "Ortho-effect" interactions.Standard benzylic cleavage; higher stability of precursor ion.

Comparative Fragmentation Analysis

Scenario A: Benzyl vs. Phenyl Substitution

The most common SAR modification is swapping a flexible benzyl group for a rigid phenyl ring.

  • Benzyl-Aminopyrazoles:

    • Mechanism: Benzylic C-N bond cleavage is energetically favorable.

    • Signature Ion:

      
       91  (Tropylium cation, 
      
      
      
      ).
    • Secondary Fragment: Loss of HCN from the pyrazole ring after benzyl loss.

  • Phenyl-Aminopyrazoles:

    • Mechanism: The N-Phenyl bond (

      
      ) is stronger and harder to cleave.
      
    • Signature Ion:

      
       77  (Phenyl cation, 
      
      
      
      ).[1]
    • Behavior: Often retains the phenyl ring and fragments via ring opening of the pyrazole core first.

Scenario B: ESI (Soft) vs. EI (Hard) Ionization[2]
ParameterElectrospray Ionization (ESI) Electron Ionization (EI)
Primary Ion

(Protonated Molecule)

(Molecular Radical Cation)
Energy Regime Low internal energy (Soft)High energy (70 eV)
Key Pathway Charge-remote fragmentation; Proton transfer driven.Radical-site initiated cleavage.
Dominant Peak Intact Parent (requires MS/MS to fragment).

91
(Base peak for benzyl derivatives).
Utility Best for LC-MS quantification and PK studies.Best for library matching and structural confirmation.

Mechanistic Deep Dive

The fragmentation of N-benzyl aminopyrazoles is driven by the stability of the tropylium ion . Upon collisional activation (CID), the protonated precursor undergoes heterolytic cleavage.

Pathway: Tropylium Formation

The benzylic carbon-nitrogen bond cleaves. The resulting benzyl cation rearranges to the seven-membered tropylium ring, which is aromatic and highly stable.

Fragmentation Precursor Protonated Precursor [M+H]+ Transition Transition State (C-N Bond Elongation) Precursor->Transition CID Energy Tropylium Tropylium Ion (m/z 91) Transition->Tropylium Heterolytic Cleavage Pyrazole Neutral Pyrazole Core (Silent) Transition->Pyrazole Neutral Loss

Figure 1: Formation of the diagnostic Tropylium ion (


 91) from N-benzyl aminopyrazoles.
The "Ortho-Effect" in 5-Aminopyrazoles

In the 5-amino-1-benzyl isomer, the amino group protons can interact with the benzyl ring


-system or the benzylic carbon. This often leads to:
  • Enhanced loss of

    
    :  The benzyl group can act as a proton shuttle.
    
  • Ratio Variation: The ratio of

    
     to 
    
    
    
    is often higher in the 5-amino isomer compared to the 3-amino isomer due to steric relief driving the benzyl loss.

Experimental Protocol: Regioisomer Differentiation

Objective: To distinguish N1-benzyl-5-aminopyrazole from N1-benzyl-3-aminopyrazole using ESI-MS/MS.

Materials
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+).

  • Solvents: LC-MS grade Acetonitrile and Water + 0.1% Formic Acid.

Workflow Diagram

Workflow Sample Sample Preparation (1 µM in 50:50 MeOH:H2O) DirectInfusion Direct Infusion / Flow Injection (5-10 µL/min) Sample->DirectInfusion Source ESI Source (+4.5 kV, 350°C) DirectInfusion->Source MS1 Q1 Scan (Select [M+H]+) Source->MS1 Collision Collision Cell (q2) (Ramp CE: 10-50 eV) MS1->Collision MS2 Q3 Scan (Detect Fragments) Collision->MS2 Data Data Analysis (Compare Branching Ratios) MS2->Data

Figure 2: Step-by-step experimental workflow for ESI-MS/MS characterization.[2]

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol. Dilute to 1 µM in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Source Optimization: Tune the ESI source to maximize the intensity of the parent ion

    
    . Avoid in-source fragmentation by keeping the declustering potential (DP) moderate (e.g., 60-80 V).
    
  • Energy Ramping: Perform a "Breakdown Curve" experiment. Select the precursor ion in Q1 and ramp the Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

  • Data Collection: Monitor the intensity of:

    • Parent Ion

      
      
      
    • Tropylium Ion (

      
       91)
      
    • Pyrazole Core Ion (

      
      )
      
  • Analysis: Plot the Relative Abundance vs. CE. The isomer with the sterically crowded benzyl group (5-amino) typically fragments at lower collision energies (lower

    
    ) than the sterically unhindered isomer (3-amino).
    

Data Summary: Diagnostic Ions

The following table summarizes the theoretical and observed


 values for a generic N-benzyl-aminopyrazole (

Da).
Fragment Ion Identitym/z (approx)OriginDiagnostic Value
Protonated Molecule 174

Precursor for MS/MS.
Tropylium Cation 91

High. Confirms Benzyl group. Base peak in EI; major fragment in ESI.
Phenyl Cation 77

High. Absence of this (relative to 91) rules out N-phenyl analogs.
Pyrazole Core 84

Medium. Represents the aminopyrazole ring after benzyl loss.
Ring Contraction 147

Low. Common to many nitrogen heterocycles.
Ammonia Loss 157

High. Ratio of 157/91 helps distinguish 3-amino vs 5-amino isomers.

References

  • Differentiation of Heterocyclic Regioisomers. Study on N-acridin-4-ylbenzylamide vs 2-yl isomers using ESI-MS/MS, establishing the principles of "ortho-effect" in benzyl-substituted heterocycles. Journal of Mass Spectrometry. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Detailed kinetic analysis of benzyl cleavage and tropylium formation in ESI-MS. Rapid Communications in Mass Spectrometry. [Link]

  • Investigations of the Fragmentation Pathways of Benzylpyridinium Ions. Mechanistic validation of rearrangement processes leading to substituted tropylium ions under soft ionization. Journal of Mass Spectrometry. [Link][3]

  • Mass Spectrometry Fragmentation Patterns of Nitrogen Heterocycles. General guide to pyrazole and imidazole fragmentation. Chemistry LibreTexts / ChemGuide. [Link]

Sources

Technical Guide: Melting Point Standardization for 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the melting point standardization and characterization of 1-(4-methylbenzyl)-1H-pyrazol-4-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and pharmaceutical building blocks.

Executive Summary & Core Directive

The Challenge: 1-(4-methylbenzyl)-1H-pyrazol-4-amine (Free Base) is frequently an oil or a low-melting, oxidation-prone solid, making it an unreliable standard for melting point (MP) characterization. The Solution: The Hydrochloride (HCl) Salt (CAS: 1049756-50-4) is the designated "Gold Standard" for physical characterization. It crystallizes readily, offers superior stability, and exhibits a sharp, reproducible melting point range, unlike the free base.

Recommendation: Researchers should convert the crude free base to the HCl salt for analytical standardization. Do not rely on the free base melting point as a primary purity indicator.

Technical Comparison: Free Base vs. Hydrochloride Salt

The following table contrasts the physical properties of the two forms, justifying the selection of the HCl salt as the characterization standard.

FeatureAlternative: Free Base Standard: HCl Salt
Physical State Viscous oil or low-melting solid (waxy)Crystalline Solid (White to Off-White)
Melting Point Range Unreliable (Often < 60°C or liquid)High & Sharp (Typically > 150°C, often with decomp.)
Stability Prone to oxidation (turns brown/red)Stable at room temperature
Hygroscopicity Moderate to HighLow (if properly dried)
Purification Method Column Chromatography (Silica)Recrystallization (EtOH/EtOAc)
Suitability as Std. Poor Excellent

Critical Insight: In industrial scale-up, the "Free Base" is often generated in situ and used immediately. The isolated solid for QC retention must be the HCl salt.

Experimental Protocol: Establishing the Standard

Since a universal pharmacopeial monograph does not exist for this specific intermediate, you must establish an Internal Reference Standard . Follow this self-validating protocol to generate high-purity material for MP determination.

Phase 1: Synthesis of the Nitro Precursor (Process Checkpoint)

Before characterizing the amine, validate the nitro intermediate, which is a stable solid.

  • Compound: 1-(4-methylbenzyl)-4-nitropyrazole

  • Expected MP: 90–95°C (Analogous to 1-methyl-4-nitropyrazole [91-92°C] but higher due to benzyl group).

  • Protocol:

    • React 4-nitropyrazole with 4-methylbenzyl chloride in DMF using K₂CO₃.

    • Precipitate in water.

    • Recrystallize from Ethanol.

    • Validation: If MP is < 88°C, significant impurities (regioisomers) are present. Do not proceed to reduction.

Phase 2: Reduction & Salt Formation (The Standard)
  • Step 1 (Reduction): Hydrogenate the nitro intermediate (Pd/C, H₂, MeOH) to yield the crude amine (likely an oil). Filter catalyst under inert atmosphere (N₂).

  • Step 2 (Salt Formation):

    • Dissolve crude amine (1.0 eq) in dry Ethyl Acetate (5 vol).

    • Cool to 0–5°C.

    • Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.

    • A white precipitate will form immediately.

    • Stir for 1 hour at 0°C to maximize yield.

  • Step 3 (Purification - CRITICAL):

    • Filter the solid.

    • Recrystallize from boiling Ethanol (minimum volume).

    • Cool slowly to Room Temp, then 0°C.

    • Filter and dry under vacuum at 45°C for 12 hours.

Phase 3: Melting Point Determination
  • Instrument: Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate: 1°C/min (start 10°C below expected onset).

  • Target Observation: The HCl salt should exhibit a sharp melt (range < 2°C).

  • Note: Pyrazole amine salts often exhibit decomposition (browning) upon melting. Record both onset and decomposition temperatures.

Visualizing the Standardization Workflow

The following diagram illustrates the critical control points (CCP) where MP analysis is valid versus invalid.

G Start Start: 4-Nitropyrazole Alkylation Alkylation (+ 4-Methylbenzyl Cl) Start->Alkylation NitroInter Nitro Intermediate (Solid) Alkylation->NitroInter QC_Nitro QC Checkpoint 1 MP: ~90-95°C NitroInter->QC_Nitro Reduction Reduction (H2 / Pd-C) QC_Nitro->Reduction Pass CrudeAmine Crude Amine (Free Base) Reduction->CrudeAmine Warning STOP: Oily/Unstable No MP Analysis CrudeAmine->Warning SaltForm Salt Formation (+ HCl in Dioxane) CrudeAmine->SaltForm Immediate Processing FinalStd Final Standard HCl Salt (Crystalline) SaltForm->FinalStd QC_Final QC Checkpoint 2 MP: >150°C (Sharp) FinalStd->QC_Final

Figure 1: Process flow for generating the 1-(4-methylbenzyl)-1H-pyrazol-4-amine HCl reference standard. Note the critical bypass of the unstable free base for QC purposes.

Scientific Rationale & Troubleshooting

Why the "Free Base" Fails as a Standard

Aminopyrazoles are electron-rich heteroaromatics. The free amine group at the 4-position is highly susceptible to:

  • Air Oxidation: Forming azo-dimers or turning into "tars" (indicated by red/brown discoloration).

  • Hygroscopicity: Absorbing atmospheric water, which depresses the melting point (colligative property depression).

Validating the HCl Standard

If your isolated HCl salt has a wide melting range (> 3°C), it indicates:

  • Trapped Solvent: The salt lattice often traps Ethanol or Dioxane. Solution: Dry at 50°C under high vacuum (< 10 mbar) for 24 hours.

  • Isomeric Impurity: The alkylation step can produce small amounts of the N-2 isomer (though less likely with benzyl halides due to sterics). Solution: Verify regiochemistry via 2D NMR (NOESY) before establishing the MP standard.

References

  • PubChem. (2025).[1] 1-methyl-1H-pyrazol-4-amine (Analogous Structure Properties). National Library of Medicine. [Link]

  • MDPI. (2021). Synthesis and Characterization of Pyrazole Derivatives (Melting Point Methodologies). Molecules Journal. [Link]

  • Organic Syntheses. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[2] Synth. 2010, 87, 161-169. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 1-(4-methylbenzyl)-1H-pyrazol-4-amine down the drain or in general trash.

This compound is an organic amine with potential acute toxicity and environmental hazards. It requires thermal destruction via a licensed hazardous waste incinerator. All disposal workflows must prioritize the prevention of aquatic contamination and accidental exposure through inhalation or skin contact.

Core Disposal Code: ORG-AMINE-INCIN (Organic Amine - Incineration Required)

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated hazards. This data grounds the safety protocols defined in Section 3.

ParameterData
Chemical Name 1-(4-methylbenzyl)-1H-pyrazol-4-amine
CAS Number 1189462-86-9 (Referenced as Dihydrochloride salt)
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Physical State Solid (typically off-white to orange powder)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Aquatic Toxicity
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][2][3]
GHS Hazard Classification (derived from structural analogs)
  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[5][6]

  • H411: Toxic to aquatic life with long-lasting effects.

Waste Segregation & Handling Protocol

The chemical nature of the pyrazole amine dictates specific segregation rules to prevent dangerous exothermic reactions or gas evolution in waste containers.

Segregation Logic
  • DO NOT MIX with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates). Reaction may generate heat and toxic nitrogen oxide (NOx) gases.

  • DO NOT MIX with aldehydes or acyl halides in the waste stream unless part of a controlled neutralization procedure, as this can form reactive imines or amides.

Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Cap: Vented cap recommended if the waste solution contains volatile solvents.

  • Labeling: Must carry the "Hazardous Waste" label with the constituents clearly listed: "1-(4-methylbenzyl)-1H-pyrazol-4-amine, [Solvent Name]".

Visual Workflow: Waste Segregation

The following diagram outlines the decision logic for categorizing this specific waste stream.

WasteSegregation Start Waste Generation: 1-(4-methylbenzyl)-1H-pyrazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Substance) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Pack in Drum) Solid->StreamA Double Bag & Tag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste SolventCheck->StreamC No

Figure 1: Decision tree for segregating aminopyrazole waste into correct disposal streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

If you have expired or surplus solid reagent:

  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood.

  • Containerize: Transfer the solid into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.

  • Labeling: Mark as "Toxic Solid, Organic, N.O.S. (contains aminopyrazole)."[4][7]

  • Disposal Path: Hand over to EHS for Incineration .

    • Note: Dissolving the solid in a combustible solvent (like acetone) is permitted only if your facility requires liquid waste streams for incineration injection.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Neutralization (If Acidic): If the amine was used in an acidic condition, neutralize the solution to pH 6-8 using Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed degradation or reaction with other wastes.

  • Solvent Compatibility:

    • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.

    • Incompatible: Concentrated Nitric Acid, Chromic Acid.

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Record Keeping: Log the approximate mass of the amine added to the carboy.

Spill Response & Cleanup

Accidental release requires immediate containment to prevent dust inhalation or floor contamination.

PPE Requirements for Spills
Protection TypeSpecification
Respiratory N95 or P100 particulate respirator (for solids); Half-mask with organic vapor cartridge (for solutions).
Hand Nitrile gloves (0.11 mm minimum thickness).
Eye Chemical splash goggles.
Cleanup Workflow

SpillResponse Spill Spill Detected Isolate 1. Isolate Area & Alert Personnel Spill->Isolate Type Liquid or Solid? Isolate->Type SolidClean 2a. Solid: Cover with wet paper towel to suppress dust -> Scoop Type->SolidClean Solid LiquidClean 2b. Liquid: Cover with Absorbent Pads or Vermiculite Type->LiquidClean Liquid Bag 3. Double Bag Waste SolidClean->Bag LiquidClean->Bag Decon 4. Decontaminate Surface (Soap & Water) Bag->Decon Disposal 5. Tag as Hazardous Waste Decon->Disposal

Figure 2: Operational workflow for containing and cleaning spills of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

References & Verification

The following sources provide the foundational safety data and regulatory frameworks used to build this protocol.

  • BLD Pharm. SDS for 1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1189462-86-9). Retrieved from

  • PubChem. Compound Summary: 1-benzyl-1H-pyrazol-4-amine (Structural Analog). National Library of Medicine. Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

  • Santa Cruz Biotechnology. Product Information: 1-(4-Methylbenzyl)-1H-pyrazol-4-amine.[1] Retrieved from

Sources

A Comprehensive Guide to the Safe Handling of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a research chemical for which specific safety data may not be readily available. By leveraging data from structurally similar pyrazole derivatives and adhering to established best practices, this document serves as a critical resource for researchers, scientists, and drug development professionals. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment: Understanding the Risks of Pyrazole Derivatives

While a specific Safety Data Sheet (SDS) for 1-(4-methylbenzyl)-1H-pyrazol-4-amine is not available, an analysis of related pyrazole compounds allows for a robust presumptive hazard assessment. Pyrazole and its derivatives are known to present several potential hazards.[1][2]

Key Potential Hazards:

  • Acute Oral Toxicity: Many pyrazole derivatives are harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[1][5][6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[7]

  • Organ Damage: Prolonged or repeated exposure to some pyrazoles has been shown to cause damage to organs.[1]

Given these potential risks, it is imperative to handle 1-(4-methylbenzyl)-1H-pyrazol-4-amine with the assumption that it is a hazardous substance.[8] A thorough understanding of these potential hazards is the first step in a robust safety protocol.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown toxicity.[8][9][11] The following table outlines the minimum required PPE for handling 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles or a face shield.[3][10][12]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[11]
Skin/Body A flame-resistant lab coat and appropriate protective clothing.[3][10][11][12]Prevents skin contact with the chemical, which may cause irritation.[11]
Hands Compatible chemical-resistant gloves (e.g., nitrile).[10][13][14]Provides a barrier against direct skin contact. Gloves should be inspected before use and removed carefully to avoid contamination.[14]
Respiratory A government-approved respirator may be necessary if working with fine powders or in poorly ventilated areas.[12][14]Minimizes the risk of inhaling potentially harmful dust or vapors.[9]

Always ensure that PPE is in good condition and fits properly.[13] Long pants and closed-toe shoes are mandatory attire in any laboratory setting.[10][11]

Operational Plan: From Receipt to Experiment

A systematic approach to handling 1-(4-methylbenzyl)-1H-pyrazol-4-amine will minimize the risk of exposure and contamination.[9]

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4][12]

  • Ensure the container is tightly closed and clearly labeled.[10][13]

All handling of 1-(4-methylbenzyl)-1H-pyrazol-4-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][13]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible.[3][12] Have a chemical spill kit nearby.

  • Weighing: When weighing the solid compound, do so in a fume hood to contain any airborne particles. Use appropriate tools like spatulas to avoid direct contact.

  • Dissolving and Transferring: When making solutions, add the solid to the solvent slowly. If transferring solutions, use a pipette or other appropriate tools.[10] Always pour chemicals away from your face.[10]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[10][11] Decontaminate all work surfaces.

The following diagram illustrates the recommended workflow for the safe handling of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_ppe Properly Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow Diagram

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[9]

  • Chemical Waste: All waste containing 1-(4-methylbenzyl)-1H-pyrazol-4-amine should be collected in a designated, properly labeled, and sealed waste container.[3][15] Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][15]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][16] Remove contaminated clothing.[12][17] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][16] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[3][6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[18] Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][15] Seek immediate medical attention.[3][5]

  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12][17] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle 1-(4-methylbenzyl)-1H-pyrazol-4-amine, ensuring both personal safety and the integrity of their research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • SAFETY DATA SHEET - Pyrazole. (2025, December 18). Fisher Scientific.
  • Safe Lab Practices. (2025, February 19). Environmental Health & Safety.
  • Lab Safety. University of California, Berkeley.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • Safety Data Sheet - 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(1H-Pyrazol-1-ylmethyl)benzonitrile. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • PYRAZOLE UN2811-III (6.1). MP Biomedicals.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025, September 16). Thermo Fisher Scientific.
  • Safety Data Sheet - 1-methyl-1H-pyrazol-4-amine. (2026, January 17). ChemicalBook.
  • Safety Data Sheet - 1-(2-methylpropyl)-1H-pyrazol-4-amine. (2024, December 19). CymitQuimica.
  • 1H-pyrazol-4-amine. PubChem.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.